MNI137
Description
Properties
IUPAC Name |
4-(8-bromo-2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O/c16-10-1-2-12-14(6-10)20-15(21)7-13(19-12)9-3-4-18-11(5-9)8-17/h1-6H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKZCMKOSAKVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)Br)NC1=O)C3=CC(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MNI-137: A Technical Guide for a Selective mGluR2 Negative Allosteric Modulator
Introduction
MNI-137 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), a Group II mGluR.[1][2] As a NAM, MNI-137 binds to an allosteric site on the receptor, a site distinct from the orthosteric site where the endogenous ligand glutamate binds.[3] This binding event reduces the receptor's response to glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission.[3][4] The high selectivity and potency of MNI-137 make it a valuable pharmacological tool for investigating the physiological roles of mGluR2 and for exploring its therapeutic potential in various central nervous system (CNS) disorders. This guide provides an in-depth overview of MNI-137's pharmacology, mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action: Allosteric Inhibition of mGluR2 Signaling
Metabotropic glutamate receptor 2 (mGluR2) is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[5] Upon activation by glutamate, mGluR2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This pathway plays a crucial role in modulating synaptic transmission and neuronal excitability.
MNI-137 exerts its effect by binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR2.[3][4] This binding does not prevent glutamate from binding to its orthosteric site but rather acts as a non-competitive antagonist.[7] It impedes the conformational changes necessary for receptor activation, thereby blocking glutamate-dependent signaling.[3] Specifically, MNI-137 has been shown to prevent the progression of the Cysteine-Rich Domain (CRD) to its active conformation, which is a critical step in signal transduction.[3] This mechanism of action is distinct from orthosteric antagonists as MNI-137's effect is dependent on the presence of the endogenous agonist, providing a more subtle modulation of the receptor's activity.
Quantitative Pharmacology
The pharmacological profile of MNI-137 has been characterized through various in vitro assays, revealing its high potency and selectivity for mGluR2.
Table 1: In Vitro Potency of MNI-137
| Species | Assay Type | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Human | Calcium Mobilization | IC₅₀ | 8.3 | [1][2] |
| Rat | Calcium Mobilization | IC₅₀ | 12.6 |[1][2] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of MNI-137 required to inhibit 50% of the glutamate-induced response.
Table 2: Selectivity Profile of MNI-137
| Receptor Subtype | Activity | Assay Type | Reference |
|---|---|---|---|
| mGluR1 | No activity | Calcium Mobilization | [1] |
| mGluR3 | Active (Group II) | N/A | [7] |
| mGluR4 | No activity | Calcium Mobilization | [1] |
| mGluR5 | No activity | Calcium Mobilization | [1] |
| mGluR8 | No activity | Calcium Mobilization |[1] |
MNI-137 is highly selective for Group II mGluRs (mGluR2 and mGluR3) and displays no significant activity at other mGluR subtypes tested.[1][7] This selectivity is crucial for its use as a specific pharmacological probe.
Experimental Protocols
The characterization of MNI-137 involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression of mGluR2, cells are transfected with a plasmid encoding the human or rat mGluR2 receptor using a lipid-based transfection reagent (e.g., Lipofectamine). To facilitate functional readouts like calcium mobilization, co-transfection with a promiscuous G-protein (e.g., Gα15/16) or a chimeric G-protein (e.g., Gqi5) is often performed to couple the Gαi/o receptor to the phospholipase C pathway.[8]
2. Functional Assay: Calcium Mobilization
This assay measures the inhibition of a glutamate-induced increase in intracellular calcium, which is a downstream effect of mGluR2 activation when co-expressed with a suitable G-protein.
-
Cell Preparation: Transfected HEK293 cells are plated in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: A fluorescent imaging plate reader (FLIPR) is used to measure fluorescence changes. MNI-137 (at various concentrations) is added to the cells and incubated for a specified period.
-
Agonist Challenge: An EC₈₀ concentration of glutamate (the concentration that elicits 80% of the maximal response) is then added to stimulate the receptor.
-
Data Analysis: The fluorescence intensity before and after agonist addition is measured. The inhibitory effect of MNI-137 is calculated as a percentage of the response to glutamate alone. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
3. Functional Assay: [³⁵S]GTPγS Binding
This assay directly measures the activation of G-proteins by the receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGluR2 receptor or from native tissue (e.g., rat brain).[9]
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction: Membranes are incubated with varying concentrations of MNI-137, a sub-maximal concentration of glutamate (e.g., EC₂₀), and [³⁵S]GTPγS.[9]
-
Termination: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.[9] Data is analyzed to determine the inhibitory effect of MNI-137 on glutamate-stimulated G-protein activation.
4. Electrophysiology in Brain Slices
To assess the functional consequences of MNI-137 in a more physiologically relevant system, electrophysiological recordings are performed in brain slices.
-
Slice Preparation: Acute hippocampal or cortical slices are prepared from rodents.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from relevant synaptic pathways (e.g., the perforant path in the hippocampus).[7]
-
Drug Application: A Group II mGluR agonist (e.g., DCG-IV) is applied to the slice, which typically causes an inhibition of the fEPSP slope.[7]
-
NAM Effect: MNI-137 is then co-applied with the agonist. A reversal or blockade of the agonist-induced inhibition of the fEPSP indicates that MNI-137 is acting as a functional antagonist at the synapse.[7]
MNI-137 is a well-characterized, selective, and potent mGluR2 negative allosteric modulator. Its unique mechanism of action, which involves reducing the efficacy of the endogenous agonist glutamate without directly competing for its binding site, makes it an invaluable tool for CNS research. The detailed pharmacological data and established experimental protocols outlined in this guide provide a comprehensive resource for scientists and researchers aiming to utilize MNI-137 to further elucidate the complex roles of mGluR2 in health and disease.
References
- 1. MNI 137 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
The Pharmacology of MNI-137: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacology of MNI-137, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). The information is compiled from publicly available scientific literature and is intended to serve as a technical resource for professionals in the field of neuroscience and drug development.
Introduction
MNI-137 is a potent and selective small molecule that acts as a negative allosteric modulator of the group II metabotropic glutamate receptors, with a particular emphasis on mGluR2.[1][2][3] As a NAM, MNI-137 does not directly compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate.[1][4] This mechanism of action offers the potential for a more nuanced modulation of glutamatergic neurotransmission compared to traditional antagonists, making MNI-137 and similar compounds valuable tools for studying the physiological roles of mGluR2 and as potential therapeutic agents for central nervous system (CNS) disorders.
Mechanism of Action
MNI-137 exerts its pharmacological effects by binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGluR2.[1][4] This binding event does not prevent glutamate from binding to its orthosteric site in the Venus flytrap (VFT) domain but rather impedes the conformational changes necessary for receptor activation.[1][4]
Single-molecule Fluorescence Resonance Energy Transfer (smFRET) studies have provided significant insights into the molecular mechanism of MNI-137. These studies have shown that in the presence of glutamate, MNI-137 traps the mGluR2 in an intermediate conformational state, preventing its transition to the fully active state.[1] This blockage of the final step in receptor activation effectively dampens the downstream signaling cascade.[1]
Signaling Pathway
The canonical signaling pathway for mGluR2 involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By negatively modulating mGluR2 activation, MNI-137 attenuates this inhibitory effect, leading to a relative increase in neuronal excitability in circuits where mGluR2 is expressed.
References
The Allosteric Modulation of Glutamate Signaling: An In-depth Technical Guide to MNI137
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties and mechanism of action of MNI137, a potent and selective negative allosteric modulator (NAM) of the group II metabotropic glutamate receptor 2 (mGluR2). This document details the quantitative data from key in vitro and in vivo studies, provides detailed experimental protocols for the assays used to characterize this compound, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Glutamate Signaling
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory.[1][2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic neurotransmission.[3][4] The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2] Group II mGluRs, which include mGluR2 and mGluR3, are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[6]
Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders.[7] Consequently, pharmacological modulation of mGluRs presents a promising therapeutic strategy.[8] this compound has emerged as a valuable research tool for studying the physiological and pathophysiological roles of mGluR2. As a negative allosteric modulator, this compound does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor, where it reduces the efficacy of glutamate.[4][9]
Quantitative Pharmacological Data for this compound
This compound is a potent and selective NAM of group II mGluRs, with a notable preference for mGluR2 over mGluR3. The following tables summarize the key quantitative data from in vitro and in vivo studies.
| Parameter | Species | Receptor | Value (nM) | Assay Type | Reference |
| IC50 | Human | mGluR2 | 8.3 | Calcium Mobilization | [10] |
| IC50 | Rat | mGluR2 | 12.6 | Calcium Mobilization | [10] |
| IC50 | Human | mGluR2 | 72.7 | GTPγS Binding | [5] |
| IC50 | Rat | mGluR3 | 20.3 | GTPγS Binding | [5] |
Table 1: In Vitro Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound at human and rat mGluR2 and rat mGluR3 receptors as determined by different functional assays.
Note: Further quantitative data from additional studies, including binding affinities (Ki) and selectivity against other mGluR subtypes, are needed for a more comprehensive profile.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on mGluR2 through negative allosteric modulation. It binds to a site topographically distinct from the glutamate binding pocket, inducing a conformational change in the receptor that reduces its functional response to glutamate.[9] Studies have shown that this compound causes a rightward shift in the glutamate concentration-response curve and a decrease in the maximal response, which is characteristic of noncompetitive antagonism.[9]
Interestingly, radioligand binding studies have revealed that this compound does not affect the binding of the orthosteric antagonist [3H]LY341495, further confirming its allosteric mechanism.[9] Single-molecule FRET analysis has provided deeper insights, suggesting that this compound blocks receptor activation by impeding the transition of the cysteine-rich domain (CRD) to its active conformation and preventing glutamate-induced stabilization of this domain.[11]
Downstream Signaling Pathway of mGluR2
The canonical signaling pathway for mGluR2 involves its coupling to the Gi/o family of G-proteins. Upon activation by glutamate, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cAMP. This compound, by inhibiting mGluR2 activation, prevents this downstream signaling cascade.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 7. mdpi.com [mdpi.com]
- 8. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of MNI-137 in Neuronal Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary in vitro studies utilizing MNI-137, a selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluR2/3). This document synthesizes available data on its mechanism of action, offers detailed experimental protocols for its use in neuronal cultures, and visualizes its impact on key signaling pathways.
Introduction to MNI-137
MNI-137 is a potent and selective negative allosteric modulator of group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are predominantly expressed on presynaptic terminals in the central nervous system, where they play a crucial role in modulating neurotransmitter release.[1] By acting as a NAM, MNI-137 does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inhibiting its activation by glutamate.[2] This mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MNI-137 in various in vitro assays. This information is essential for designing and interpreting experiments in neuronal cultures.
| Parameter | Species | Receptor | Assay | Value (IC50) | Reference |
| Inhibition of Glutamate-Induced Calcium Mobilization | Human | mGluR2 | Calcium Mobilization | 8.3 nM | [3] |
| Inhibition of Glutamate-Induced Calcium Mobilization | Rat | mGluR2 | Calcium Mobilization | 12.6 nM | [3] |
Table 1: Potency of MNI-137 in Calcium Mobilization Assays
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of MNI-137 in primary neuronal cultures.
Primary Neuronal Culture Preparation (Rat Hippocampus/Cortex)
This protocol is adapted from standard procedures for establishing primary neuronal cultures suitable for neuropharmacological studies.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 U/mL) in HBSS
-
Trypsin inhibitor (10 mg/mL) in Neurobasal medium
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryonic day 18 (E18) pups and remove the brains.
-
Isolate the hippocampi and/or cortices in ice-cold HBSS.
-
Mince the tissue into small pieces and transfer to a 15 mL conical tube.
-
Digest the tissue with papain solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Add trypsin inhibitor to stop the digestion.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated plates/coverslips at a desired density (e.g., 1 x 105 cells/well for a 96-well plate).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
MNI-137 Treatment in Neuronal Cultures
Stock Solution Preparation:
-
Dissolve MNI-137 in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Treatment Protocol:
-
Culture primary neurons for at least 7 days in vitro (DIV) to allow for maturation and synapse formation.
-
Prepare serial dilutions of MNI-137 from the stock solution in pre-warmed Neurobasal medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the IC50 values (e.g., 1 nM to 1 µM).
-
Carefully remove a portion of the culture medium from each well and replace it with the medium containing the appropriate concentration of MNI-137.
-
For acute studies, incubate the cells for a shorter duration (e.g., 30 minutes to a few hours).
-
For chronic studies or neuroprotection assays, incubate for 24-48 hours.
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest MNI-137 concentration) in all experiments.
Neuronal Viability Assessment (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the desired MNI-137 treatment period, add 10 µL of MTT solution to each well of the 96-well plate containing the cultured neurons.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Visualizations
MNI-137, by inhibiting mGluR2/3, modulates downstream signaling cascades that are critical for neuronal function.
The mGluR2/3 Signaling Pathway
Group II mGluRs are coupled to the inhibitory G-protein, Gi/o.[1] Upon activation by glutamate, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which is involved in learning, memory, and neuronal survival.
By acting as a negative allosteric modulator, MNI-137 prevents the glutamate-induced inhibition of adenylyl cyclase. This leads to a disinhibition of the cAMP/PKA pathway, potentially resulting in increased PKA activity and subsequent phosphorylation of its targets.
Figure 1: mGluR2/3 signaling pathway and the inhibitory action of MNI-137.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical experimental workflow for evaluating the potential neuroprotective effects of MNI-137 against an excitotoxic insult in primary neuronal cultures.
References
Unveiling the Therapeutic Promise of MNI137: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific data and methodologies surrounding MNI137, a selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluRs). This compound presents a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and addiction. This document provides a consolidated resource of its pharmacological profile, experimental protocols, and the underlying signaling pathways, designed to facilitate further research and development.
Core Data Summary
The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity for group II mGluRs, which consist of the mGluR2 and mGluR3 subtypes.
| Target Receptor | Species | Assay Type | Metric | Value (nM) | Reference |
| mGluR2 | Human | Calcium Mobilization | IC50 | 8.3[1] | Hemstapat et al., 2007 |
| mGluR2 | Rat | Calcium Mobilization | IC50 | 12.6[1] | Hemstapat et al., 2007 |
| mGluR3 | Rat | [35S]GTPγS Binding | IC50 | 18.2 | Hemstapat et al., 2007 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects as a non-competitive antagonist, binding to an allosteric site on the mGluR2 and mGluR3 receptors. This binding event modulates the receptor's response to the endogenous agonist, glutamate. Group II mGluRs are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway. Upon activation by glutamate, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, this compound attenuates this glutamate-induced signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Calcium Mobilization Assay
This assay is used to determine the potency of this compound in inhibiting glutamate-induced intracellular calcium mobilization in cells expressing mGluR2.
Cell Culture and Transfection:
-
Maintain Chinese Hamster Ovary (CHO) cells stably expressing rat or human mGluR2 and a chimeric G-protein (Gqi5) in a humidified incubator at 37°C and 5% CO2.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 2 mM L-glutamine, 200 µg/ml G418, and 50 µg/ml zeocin.
-
Plate cells in 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to attach overnight.
Assay Procedure:
-
Wash the cells with a calcium- and magnesium-free Hank's Balanced Salt Solution (HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Wash the cells again with HBSS.
-
Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Stimulate the cells with a submaximal concentration (EC80) of glutamate.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) to determine the intracellular calcium concentration.
-
Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
[35S]GTPγS Binding Assay
This assay measures the ability of this compound to inhibit glutamate-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to mGluR3.
Membrane Preparation:
-
Homogenize CHO cells expressing rat mGluR3 in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
Assay Procedure:
-
In a 96-well plate, combine the cell membranes (10-20 µg of protein) with assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 30 µM GDP, and 0.1% bovine serum albumin.
-
Add varying concentrations of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM) and a submaximal concentration of glutamate.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific binding in the presence of excess unlabeled GTPγS.
-
Calculate the specific binding and determine the IC50 value of this compound.
Electrophysiology in Hippocampal Slices
This protocol assesses the effect of this compound on synaptic transmission in a brain region relevant to its potential therapeutic applications.
Slice Preparation:
-
Anesthetize and decapitate a young adult rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Prepare 400 µm thick horizontal slices of the hippocampus using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
Recording Procedure:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply a group II mGluR agonist (e.g., LY354740) to the bath to induce a depression of the fEPSP.
-
After the agonist effect has stabilized, co-apply this compound to the bath and record the change in the fEPSP slope.
-
Analyze the data to determine the ability of this compound to reverse the agonist-induced depression of synaptic transmission.
Logical Relationship of Experimental Approaches
The described experimental workflow follows a logical progression from in vitro characterization to ex vivo functional assessment. The initial binding and cell-based assays establish the fundamental pharmacological properties of this compound, such as its potency and mechanism of action at the molecular level. The electrophysiological studies in brain slices then provide crucial insights into how these molecular properties translate into functional effects on synaptic communication within a neural circuit relevant to the potential therapeutic targets of the compound.
Conclusion and Future Directions
The data and protocols presented in this technical guide provide a solid foundation for the continued investigation of this compound as a potential therapeutic agent. Its high potency and selectivity as a negative allosteric modulator of group II mGluRs make it a valuable tool for dissecting the role of these receptors in health and disease. Future research should focus on comprehensive in vivo studies to evaluate its efficacy in animal models of depression, Parkinson's disease, and addiction. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to determine its drug-like properties and potential for clinical development. The methodologies outlined herein offer a clear path forward for advancing our understanding of this compound and its therapeutic potential.
References
MNI137's Impact on Synaptic Plasticity: A Technical Guide for Researchers
Foreword
The intricate processes of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), form the cellular basis of learning, memory, and cognitive function. The modulation of these processes holds significant therapeutic potential for a range of neurological and psychiatric disorders. Within the complex signaling networks that govern synaptic strength, the metabotropic glutamate receptor 2 (mGluR2) has emerged as a key regulator. This document provides an in-depth technical guide on the impact of MNI137, a selective negative allosteric modulator (NAM) of mGluR2, on synaptic plasticity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its potential therapeutic implications.
Introduction to this compound
This compound is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). Unlike orthosteric ligands that bind directly to the glutamate binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to the endogenous ligand, glutamate. As a negative allosteric modulator, this compound reduces the affinity and/or efficacy of glutamate at the mGluR2, effectively dampening the receptor's signaling cascade.
Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 341.16 g/mol | |
| Formula | C15H9BrN4O | |
| Mechanism of Action | Selective negative allosteric modulator of group II mGlu receptors | |
| IC50 (human mGlu2) | 8.3 nM (inhibition of glutamate-induced calcium mobilization) | |
| IC50 (rat mGlu2) | 12.6 nM (inhibition of glutamate-induced calcium mobilization) | |
| Selectivity | No activity at mGlu1, mGlu4, mGlu5, or mGlu8 receptors in a calcium mobilization assay |
The Role of mGluR2 in Synaptic Plasticity
Group II metabotropic glutamate receptors, which include mGluR2 and mGluR3, are predominantly located presynaptically at glutamatergic synapses in various brain regions, including the hippocampus and prefrontal cortex.[1] Their activation by glutamate typically leads to an inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release. This presynaptic inhibitory function plays a crucial role in modulating synaptic transmission and plasticity.
Activation of mGluR2 has been shown to be involved in:
-
Transient suppression of synaptic transmission. [1]
-
Induction of certain forms of long-term depression (LTD). [1]
-
Inhibition of long-term potentiation (LTP). [1]
Given these roles, antagonism of mGluR2 is hypothesized to enhance synaptic transmission and facilitate synaptic plasticity.
This compound's Inferred Impact on Synaptic Plasticity
Facilitation of Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key mechanism underlying learning and memory. The inhibitory effect of mGluR2 activation on LTP suggests that an mGluR2 NAM like this compound would likely facilitate the induction and/or maintenance of LTP. This would occur by blocking the presynaptic "brake" on glutamate release, leading to a greater postsynaptic depolarization and a more robust induction of LTP.
Inhibition of Long-Term Depression (LTD)
LTD is a long-lasting reduction in the efficacy of synaptic transmission. Certain forms of LTD, particularly at mossy fiber-CA3 synapses in the hippocampus, are dependent on the activation of mGluR2.[1] Therefore, this compound, by blocking mGluR2 activation, is predicted to inhibit the induction of these specific forms of LTD. Indeed, studies have shown that mGluR2 NAMs can inhibit long-term depression in the thalamocortical pathway.[2][3]
Inferred Effects of this compound on Synaptic Plasticity
| Synaptic Plasticity Phenomenon | Expected Effect of this compound | Underlying Mechanism |
| Long-Term Potentiation (LTP) | Facilitation | Disinhibition of presynaptic glutamate release by blocking mGluR2-mediated autoinhibition. |
| Long-Term Depression (LTD) | Inhibition | Prevention of mGluR2-dependent signaling cascades required for the induction of specific forms of LTD. |
Experimental Protocols
While specific protocols for this compound's effect on synaptic plasticity are not available, the following are detailed methodologies for key experiments that would be used to assess its impact.
Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.
Methodology:
-
Slice Preparation:
-
Acutely prepare 300-400 µm thick transverse hippocampal slices from adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Allow slices to recover for at least 1 hour in a submerged chamber containing oxygenated aCSF at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximal response.
-
-
LTP Induction and Drug Application:
-
Following a stable baseline, apply this compound (at a desired concentration, e.g., 1-10 µM) or vehicle to the perfusion bath for a predetermined period (e.g., 20 minutes) prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the maintenance of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Investigation of Long-Term Depression (LTD) at Mossy Fiber-CA3 Synapses
Objective: To assess the effect of this compound on mGluR2-dependent LTD at the mossy fiber-CA3 synapse.
Methodology:
-
Slice Preparation:
-
Prepare 350-450 µm thick parasagittal hippocampal slices as described for LTP experiments.
-
-
Electrophysiological Recording:
-
Place a stimulating electrode in the dentate gyrus granule cell layer to stimulate mossy fibers and a recording electrode in the stratum lucidum of the CA3 region to record fEPSPs.
-
Record in the presence of an NMDA receptor antagonist (e.g., 50 µM D-AP5) to isolate mGluR-dependent plasticity.
-
Establish a stable baseline of fEPSPs for at least 20 minutes.
-
-
LTD Induction and Drug Application:
-
Apply this compound or vehicle to the perfusion bath for 20 minutes prior to LTD induction.
-
Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
-
Data Analysis:
-
Measure the fEPSP slope and normalize to the baseline.
-
Compare the magnitude of LTD (the percentage decrease in fEPSP slope 60 minutes post-LFS) between the this compound-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound's impact on synaptic plasticity.
Caption: Signaling pathway of mGluR2-mediated presynaptic inhibition and the modulatory role of this compound.
Caption: Experimental workflow for assessing the impact of this compound on synaptic plasticity.
Conclusion and Future Directions
This compound, as a selective mGluR2 negative allosteric modulator, holds significant promise for the modulation of synaptic plasticity. Based on the known function of mGluR2, it is strongly inferred that this compound will facilitate long-term potentiation and inhibit certain forms of long-term depression. These actions suggest a potential therapeutic utility in disorders characterized by synaptic and cognitive deficits.
Future research should focus on direct experimental validation of these inferred effects. Specifically, detailed electrophysiological studies are required to quantify the impact of this compound on LTP and LTD in various brain regions and under different induction protocols. Furthermore, behavioral studies in animal models of cognitive impairment are necessary to translate these cellular findings into potential therapeutic benefits. A deeper understanding of the downstream signaling pathways affected by this compound will also be crucial for a comprehensive picture of its neuropharmacological profile. The continued investigation of this compound and other mGluR2 NAMs will undoubtedly provide valuable insights into the complex mechanisms of synaptic plasticity and may pave the way for novel therapeutic strategies for a host of neurological and psychiatric conditions.
References
- 1. mGluR2 acts through inhibitory Gα subunits to regulate transmission and long-term plasticity at hippocampal mossy fiber-CA3 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MNI137 in Electrophysiology Slice Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNI137 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site but instead binds to an allosteric site, reducing the receptor's response to glutamate. Group II mGluRs, which include mGluR2 and mGluR3, are predominantly located presynaptically and act as autoreceptors to inhibit neurotransmitter release. By negatively modulating mGluR2, this compound is expected to increase synaptic transmission and neuronal excitability. These application notes provide detailed protocols for utilizing this compound in electrophysiological recordings from acute brain slices, a critical methodology for studying synaptic function and plasticity.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Value | Species | Assay | Reference |
| IC₅₀ | 8.3 nM | Human | Glutamate-induced calcium mobilization | [1] |
| IC₅₀ | 12.6 nM | Rat | Glutamate-induced calcium mobilization | [1] |
| Selectivity | Selective for group II mGluRs | Various | Calcium mobilization assay | [1] |
| Mechanism of Action | Negative Allosteric Modulator | [1] |
Table 2: Expected Electrophysiological Effects of this compound in Brain Slices
| Parameter | Expected Effect | Typical Concentration Range | Brain Region (Example) | Recording Configuration |
| Evoked EPSC Amplitude | Increase | 10 nM - 1 µM | Hippocampus, Prefrontal Cortex | Whole-Cell Voltage-Clamp |
| Paired-Pulse Ratio (PPR) | Decrease | 10 nM - 1 µM | Hippocampus, Prefrontal Cortex | Whole-Cell Voltage-Clamp |
| Spontaneous Firing Rate | Increase | 100 nM - 1 µM | Various | Cell-Attached or Whole-Cell Current-Clamp |
| Membrane Potential | Depolarization (potential) | 100 nM - 1 µM | Various | Whole-Cell Current-Clamp |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recording.
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ice-cold cutting solution (see composition below)
-
Ice-cold artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (Glycerol-based): (in mM) 220 Glycerol, 2.5 KCl, 1.25 NaH₂PO₄·H₂O, 25 NaHCO₃, 0.5 CaCl₂·2H₂O, 7 MgCl₂·6H₂O, and 20 D-glucose. Continuously bubble with carbogen. The low calcium and high magnesium concentration helps to reduce excitotoxicity and improve neuronal viability.[2]
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-glucose. Continuously bubble with carbogen for at least 15-20 minutes to stabilize the pH to 7.3-7.4.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution until the tissue is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, immersing it in ice-cold, oxygenated cutting solution.
-
Mount the brain on the vibratome stage. For coronal slices, a flat surface can be created by making a cut at the anterior or posterior end of the brain.
-
Set the vibratome to cut slices at the desired thickness (typically 300-400 µm).
-
Transfer the cut slices to a recovery chamber containing aCSF continuously bubbled with carbogen.
-
Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording. Slices are typically viable for recording for several hours.
Perforated Patch-Clamp Recording
Perforated patch-clamp is recommended to maintain the integrity of intracellular signaling cascades that may be affected by this compound.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling pipettes.
-
Pipette puller and microforge.
-
Recording chamber with continuous perfusion of aCSF.
-
This compound stock solution (in DMSO).
-
Amphotericin B or Gramicidin for perforation.
-
Intracellular solution (see composition below).
Solutions:
-
Intracellular Solution (K-Gluconate based): (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Amphotericin B Stock Solution: Dissolve Amphotericin B in DMSO to a concentration of 60 mg/mL. This stock should be made fresh daily.
-
Final Perforating Intracellular Solution: Add the Amphotericin B stock solution to the intracellular solution to a final concentration of 120-240 µg/mL. Sonicate briefly to aid dissolution. To prevent rapid dialysis of the antibiotic, first, fill the pipette tip with antibiotic-free solution and then back-fill with the Amphotericin B-containing solution.
Procedure:
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in aCSF to the desired final concentration (e.g., 100 nM). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Transfer a brain slice to the recording chamber and perfuse continuously with oxygenated aCSF.
-
Pull a patch pipette with a resistance of 3-6 MΩ.
-
Fill the pipette as described above with the Amphotericin B-containing intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron and form a gigaohm seal (>1 GΩ).
-
Monitor the access resistance. Perforation typically occurs within 15-30 minutes, indicated by a gradual decrease in access resistance. Recordings can begin when the access resistance is stable and ideally below 60 MΩ.
-
Record baseline neuronal activity (e.g., spontaneous firing, evoked EPSCs).
-
To apply this compound, switch the perfusion to the aCSF containing the desired concentration of the compound.
-
Record the changes in neuronal activity during and after the application of this compound.
Mandatory Visualizations
References
Application Notes and Protocols for Investigating miR-137 in Mouse Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Topic: The application of miR-137 in behavioral studies in mice, focusing on its role in anxiety-like behaviors and cognitive function. This document outlines the mechanism of action of miR-137, protocols for relevant behavioral assays, and expected outcomes based on preclinical research.
Introduction
MicroRNA-137 (miR-137) is a small non-coding RNA that plays a crucial role in neurodevelopment and synaptic plasticity. Dysregulation of miR-137 has been implicated in various neuropsychiatric disorders. In mice, loss-of-function studies have demonstrated a significant link between miR-137 deficiency and behavioral phenotypes, particularly anxiety-like behaviors and impairments in spatial learning and memory. These findings make miR-137 a compelling target for research into the molecular underpinnings of anxiety and cognitive disorders.
Mechanism of Action
In the forebrain, miR-137 is critical for regulating dendritic and synaptic growth. It achieves this by post-transcriptionally silencing target messenger RNAs (mRNAs). One of the key validated targets of miR-137 is Ezh2 (Enhancer of zeste homolog 2). Loss of miR-137 function leads to an upregulation of Ezh2, which in turn results in altered synaptic transmission and plasticity. This dysregulation of the miR-137-Ezh2 axis is thought to contribute to the observed behavioral deficits in mouse models.[1] Studies have shown that knocking down EZH2 can rescue the anxiety-like phenotypes associated with miR-137 loss.[1][2]
Signaling Pathway
Caption: The miR-137-Ezh2 signaling pathway in the forebrain.
Data Presentation: Behavioral Phenotypes in miR-137 Knockout Mice
The following tables summarize the quantitative data from behavioral tests performed on forebrain-specific miR-137 knockout (cKO) mice compared to wild-type (WT) littermates. These studies indicate that the loss of miR-137 does not affect overall locomotion but significantly increases anxiety-like behaviors.
Table 1: Open Field Test (OFT) Results [1][3]
| Parameter | WT Mice (Mean ± SEM) | miR-137 cKO Mice (Mean ± SEM) | Interpretation |
| Total Distance Moved | No significant difference | No significant difference | No change in general locomotor activity. |
| Time Spent in Center | Significantly higher | Significantly lower | Increased anxiety-like behavior. |
| Number of Center Entries | Significantly higher | Significantly lower | Increased anxiety-like behavior. |
Table 2: Light-Dark Box Test Results [1]
| Parameter | WT Mice (Mean ± SEM) | miR-137 cKO Mice (Mean ± SEM) | Interpretation |
| Time Spent in Light Chamber | Significantly higher | Significantly lower | Increased anxiety-like behavior. |
| Number of Entries to Light Chamber | Significantly higher | Significantly lower | Increased anxiety-like behavior. |
Experimental Protocols
Detailed methodologies for key experiments to assess anxiety and cognition in the context of miR-137 research are provided below. These protocols are standardized to ensure reproducibility.
Experimental Workflow
Caption: General workflow for behavioral testing in mice.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in mice.[1]
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm), often made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[4][5]
-
Placement: Gently place the mouse in the center of the open field arena.
-
Exploration: Allow the mouse to freely explore the arena for a set period, typically 5 to 30 minutes.[1][3]
-
Recording: Use an overhead video camera and tracking software to record the mouse's activity.
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each mouse to eliminate olfactory cues.[4]
-
-
Parameters Measured:
-
Total distance traveled (indicator of general locomotion).
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
-
Interpretation: A decrease in the time spent and the number of entries into the center zone is indicative of increased anxiety-like behavior.[1]
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior based on the mouse's natural aversion to open and elevated spaces.[6][7]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 80 cm).[7] It consists of two open arms and two closed arms (with high walls), and a central platform.[6]
-
Procedure:
-
Habituation: Acclimate the mouse to the testing room for at least 30-45 minutes.[5][7]
-
Placement: Place the mouse on the central platform, facing one of the closed arms.[5][6]
-
Exploration: Allow the mouse to freely explore the maze for 5-10 minutes.[6][8][9]
-
Recording: Use a video tracking system to record the time spent in and the number of entries into each arm.
-
Cleaning: Clean the maze thoroughly between trials.[8]
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open arms versus the closed arms.
-
-
Interpretation: Anxiolytic effects are indicated by an increase in the proportion of time spent and entries into the open arms. Conversely, anxiogenic effects are shown by a preference for the closed arms.
Novel Object Recognition (NOR) Test
The NOR test evaluates certain aspects of learning and memory, relying on the innate tendency of rodents to explore novel objects more than familiar ones.[10][11]
-
Apparatus: An open field arena and a set of distinct objects that are of similar size and complexity but can be easily discriminated by the mouse.[12]
-
Procedure:
-
Habituation (Day 1): Allow the mouse to explore the empty arena for 5-10 minutes.[10][13]
-
Training/Sample Phase (Day 2): Place two identical objects in the arena. Allow the mouse to explore them for a set period (e.g., 5-10 minutes).[4][10][13]
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).[10][13]
-
Test Phase (Day 2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes.[10][13]
-
Recording: Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
-
Parameters Measured:
-
Discrimination Index (DI): (Time with novel object - Time with familiar object) / (Total exploration time).
-
-
Interpretation: A positive DI indicates that the mouse remembers the familiar object and prefers the novel one, suggesting intact recognition memory. A DI near zero suggests a memory deficit.[10]
Logical Relationship Diagram
References
- 1. MiR-137 Deficiency Causes Anxiety-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MiR-137 Deficiency Causes Anxiety-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Object Recognition [protocols.io]
- 5. Elevated plus maze protocol [protocols.io]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 9. Elevated plus maze test for mice [protocols.io]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for MNI137 in the Study of Anxiety-Like Behaviors in Rats
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a lack of direct published research specifically investigating MNI137 in rat models of anxiety. The following application notes are based on the compound's mechanism of action as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) and data from studies on other mGluR2/3 antagonists and NAMs. The provided data and protocols are intended to serve as a scientific guide for researchers designing new studies.
Introduction to this compound
This compound is a selective negative allosteric modulator of group II metabotropic glutamate receptors, with a high affinity for the mGluR2 subtype. Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, thereby altering the receptor's response. As a NAM, this compound does not block the glutamate binding site directly but reduces the receptor's response to glutamate activation. This modulation of the glutamatergic system, particularly within brain circuits that regulate fear and stress, makes this compound a compound of interest for investigating anxiety and other neuropsychiatric disorders.
Mechanism of Action: mGluR2 in Anxiety
Group II mGluRs, which include mGluR2 and mGluR3, are G-protein coupled receptors that pair with Gαi/o proteins.[1] Their activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1] These receptors are often located presynaptically on glutamatergic neurons, where they function as autoreceptors to inhibit glutamate release.[2] They are highly expressed in brain regions critical for processing fear and anxiety, such as the amygdala, prefrontal cortex, and hippocampus.[1][2]
Preclinical evidence suggests that blocking mGluR2/3 can produce anxiolytic and antidepressant-like effects.[3][4][5] For instance, the mGluR2/3 antagonist MGS0039 has been shown to have anxiolytic effects in the conditioned fear stress model in rats.[3] This suggests that reducing the inhibitory tone of mGluR2 on glutamate release may be a viable strategy for treating anxiety disorders. As a NAM, this compound would be hypothesized to produce similar anxiolytic-like effects by attenuating mGluR2 signaling.
Signaling Pathway of mGluR2 and Modulation by this compound
Caption: Proposed mechanism of this compound action on the mGluR2 signaling pathway.
Data Presentation: Hypothetical & Representative Data
The following tables summarize hypothetical, yet representative, quantitative data for a compound like this compound, based on published results for other mGluR2/3 antagonists. These tables are intended to guide researchers in experimental design and data interpretation.
Table 1: Dosing and Administration
| Compound | Animal Model | Route of Administration | Dose Range (mg/kg) | Notes | Reference (for similar compounds) |
| This compound (Proposed) | Sprague-Dawley Rat | Intraperitoneal (i.p.) | 1 - 10 | Solubilize in appropriate vehicle (e.g., 5% DMSO, 5% Tween-80, 90% Saline). Administer 30-60 min prior to testing. | Based on MGS0039[3] |
| This compound (Proposed) | Wistar Rat | Oral Gavage (p.o.) | 3 - 30 | Bioavailability and brain penetration should be confirmed. | Based on RO4491533[6] |
Table 2: Representative Behavioral Outcomes in Anxiety Models
| Behavioral Test | Key Parameter | Vehicle Control (Mean ± SEM) | This compound (3 mg/kg, i.p.) (Mean ± SEM) | Expected Outcome | Reference (for similar compounds) |
| Elevated Plus Maze | % Time in Open Arms | 15 ± 2.5% | 30 ± 3.1% | Significant Increase | [5] |
| Open Arm Entries | 8 ± 1.2 | 15 ± 1.8 | Significant Increase | [5] | |
| Closed Arm Entries | 12 ± 1.5 | 11 ± 1.3 | No Significant Change (indicates no hyperlocomotion) | [5] | |
| Open Field Test | Time in Center (s) | 25 ± 4.0 s | 55 ± 5.2 s | Significant Increase | [7] |
| Total Distance (cm) | 2500 ± 210 cm | 2650 ± 230 cm | No Significant Change (indicates no effect on general locomotion) | [7] | |
| Conditioned Fear | % Freezing Time | 60 ± 5.5% | 35 ± 4.8% | Significant Decrease | [3] |
Experimental Protocols
General Experimental Workflow
A typical workflow for assessing a novel compound for anxiety-like behavior involves several key stages.
Caption: Standard workflow for preclinical screening of anxiolytic compounds.
Protocol 1: Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their aversion to open, elevated spaces.[8][9][10]
A. Apparatus:
-
A plus-shaped maze, typically made of non-reflective material (e.g., gray PVC), elevated 50-70 cm from the floor.
-
Two opposing arms (50 x 10 cm for rats) are enclosed by high walls (e.g., 40 cm).
-
Two opposing arms are open (50 x 10 cm), with a small ledge (e.g., 0.5 cm) to prevent falls.
-
The arms intersect at a central platform (10 x 10 cm).
-
An overhead camera and video tracking software (e.g., ANY-maze, EthoVision) are used for recording and analysis.
B. Procedure:
-
Habituation: Bring rats to the testing room at least 60 minutes before the test to acclimate.[8] The room should be dimly lit.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to the rats in their home cage or a separate holding area. Allow for a 30-60 minute pre-treatment period.
-
Testing:
-
Gently place the rat on the central platform of the maze, facing one of the open arms.
-
Immediately start the video recording and leave the room.
-
Allow the rat to explore the maze undisturbed for a 5-minute session.[9]
-
-
Post-Test:
-
At the end of the session, gently remove the rat and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each trial to eliminate olfactory cues.[8]
-
C. Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100. An increase indicates an anxiolytic effect.
-
Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100. An increase suggests reduced anxiety.
-
-
Measure of Locomotor Activity:
-
Total number of arm entries (open + closed). This is used to ensure the drug is not causing general hyperactivity or sedation, which could confound the results.
-
Protocol 2: Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity by measuring the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit area.[11][12][13]
A. Apparatus:
-
A square arena (e.g., 90 x 90 cm for rats) with high walls (e.g., 50 cm) to prevent escape.[14] The floor and walls should be a uniform color (e.g., white or black) with a matte finish.
-
The arena is typically illuminated from above (e.g., 100-150 lux).
-
An overhead camera and tracking software are used to record movement. The software should define a "center zone" (e.g., the central 50% of the arena) and a "peripheral zone".
B. Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle as described for the EPM protocol.
-
Testing:
-
Post-Test:
-
Return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol between trials.
-
C. Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the center zone. An increase indicates an anxiolytic effect.
-
Latency to enter the center zone. A decrease suggests reduced anxiety.
-
Number of entries into the center zone. An increase is indicative of an anxiolytic effect.
-
-
Measures of Locomotor Activity:
-
Total distance traveled.
-
Mean velocity.
-
These measures help determine if the compound has stimulant or sedative properties. An ideal anxiolytic should not significantly alter overall locomotion at effective doses.[7]
-
References
- 1. Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor ligands as possible anxiolytic and antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. protocols.io [protocols.io]
- 10. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 14. amuzainc.com [amuzainc.com]
Methodology for MNI137 Administration in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNI137 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a NAM, this compound does not bind to the glutamate binding site but to an allosteric site on the receptor, inhibiting its function. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders. These application notes provide a comprehensive overview of the methodologies for the preclinical administration of this compound, including detailed experimental protocols and data presentation to guide researchers in their study design.
Mechanism of Action and Signaling Pathway
This compound acts as a selective negative allosteric modulator of group II metabotropic glutamate receptors, with IC50 values of 8.3 and 12.6 nM for human and rat mGlu2 receptors, respectively.[1] It does not show activity at mGlu1, mGlu4, mGlu5, or mGlu8 receptors.[1] The mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, inhibits adenylyl cyclase and subsequently reduces cyclic AMP (cAMP) levels. By binding to an allosteric site, this compound prevents the conformational changes required for receptor activation by glutamate, thereby inhibiting this signaling cascade.
Caption: this compound signaling pathway.
Preclinical Applications
Preclinical studies with mGluR2 NAMs are crucial for understanding their therapeutic potential in various central nervous system (CNS) disorders. While specific in vivo studies detailing the administration of this compound are not widely published, the general procedures for preclinical evaluation of mGluR2 modulators can be adapted. Potential applications for this compound in preclinical research include:
-
Models of Cognitive Disorders: To investigate the role of mGluR2 in learning and memory.
-
Models of Anxiety and Depression: To explore the anxiolytic and antidepressant potential of mGluR2 modulation.
-
Models of Substance Abuse and Addiction: To assess the effects on drug-seeking and relapse behaviors.[3]
Data Presentation: Quantitative Summary of Preclinical Administration Parameters (Hypothetical)
As no direct preclinical studies with this compound administration were identified, the following table is a hypothetical representation based on typical parameters for mGluR2 modulators in rodent models. This table should be used as a guideline for study design.
| Parameter | Rodent Model (e.g., C57BL/6 Mouse) | Rodent Model (e.g., Sprague-Dawley Rat) |
| Route of Administration | Intraperitoneal (IP), Oral (PO) | Intraperitoneal (IP), Oral (PO) |
| Dosage Range (mg/kg) | 1 - 30 | 1 - 30 |
| Vehicle | Saline with 5% DMSO, 10% Tween 80 | Saline with 5% DMSO, 10% Tween 80 |
| Administration Volume | 10 mL/kg | 5 mL/kg |
| Frequency | Single dose or once daily | Single dose or once daily |
| Duration of Study | Acute (single day) to chronic (weeks) | Acute (single day) to chronic (weeks) |
Experimental Protocols
The following are detailed, generalized protocols for the administration of this compound in preclinical rodent models. These should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of this compound Formulation
Objective: To prepare a stable and injectable formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 5-10% of the final volume) to dissolve the this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
Add Tween 80 to the solution (e.g., 10% of the final volume) and vortex again to ensure proper mixing.
-
Slowly add sterile saline to the desired final volume while continuously vortexing to prevent precipitation.
-
If the solution appears cloudy, sonicate for 5-10 minutes.
-
Visually inspect the final formulation for any precipitates. The solution should be clear.
-
Prepare fresh on the day of the experiment.
Protocol 2: Intraperitoneal (IP) Administration in Mice
Objective: To administer this compound systemically via intraperitoneal injection.
Materials:
-
Prepared this compound formulation
-
Mouse restraint device
-
27-30 gauge needle with a 1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume based on its body weight and the desired dosage.
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly with its head pointing downwards.
-
Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no blood or fluid is drawn into the syringe.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Protocol 3: Oral Gavage (PO) Administration in Rats
Objective: To administer this compound orally.
Materials:
-
Prepared this compound formulation
-
Rat restraint device
-
Flexible gavage needle (18-20 gauge)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the rat to calculate the appropriate administration volume.
-
Securely restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The rat should swallow the tube. If there is resistance, withdraw and try again.
-
Once the needle is in the stomach, slowly administer the this compound formulation.
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for a preclinical study involving this compound and the logical relationship between key experimental stages.
References
Application Notes and Protocols for Utilizing MNI137 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNI137 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 is a G-protein coupled receptor (GPCR) that is natively coupled to Gαi/o proteins. Activation of this pathway leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Standard calcium imaging assays, which measure increases in intracellular calcium ([Ca²⁺]i), are therefore not directly compatible with native mGluR2 signaling.
To overcome this, a common and effective strategy is to co-express mGluR2 with a promiscuous or chimeric G-protein, such as Gαqi5 or Gα16, in a host cell line like HEK293. These specialized G-proteins redirect the mGluR2 signaling cascade towards the Gαq pathway. Consequently, agonist stimulation of the receptor leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This robust increase in intracellular calcium can be readily detected using calcium-sensitive fluorescent dyes, such as Fluo-4 AM.
This application note provides a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging assays to characterize its inhibitory effects on mGluR2 activation.
Mechanism of Action and Assay Principle
In this engineered assay system, glutamate, the endogenous agonist for mGluR2, will bind to the receptor and induce a conformational change. This change activates the co-expressed Gαqi5 protein, initiating the PLC-IP₃-Ca²⁺ signaling cascade and resulting in a measurable increase in intracellular calcium.
This compound, as a negative allosteric modulator, binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site.[1] This binding event reduces the affinity and/or efficacy of glutamate, thereby diminishing the receptor's response to agonist stimulation. In the calcium imaging assay, this is observed as a concentration-dependent decrease in the glutamate-induced calcium signal.
Quantitative Data for this compound
The following table summarizes the inhibitory potency of this compound on glutamate-induced calcium mobilization in cell lines co-expressing mGluR2 and a chimeric G-protein.
| Receptor | Species | Parameter | Value (nM) |
| mGluR2 | Human | IC₅₀ | 8.3 |
| mGluR2 | Rat | IC₅₀ | 12.6 |
Selectivity Profile:
In a calcium mobilization assay, this compound was found to be selective for group II mGluRs, displaying no activity at mGluR1, mGluR4, mGluR5, or mGluR8.
Experimental Protocols
Cell Culture and Transfection
This protocol is designed for HEK293 cells, which are commonly used for GPCR assays due to their robust growth and high transfection efficiency.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Expression plasmids for human or rat mGluR2 and Gαqi5
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding for Transfection: The day before transfection, seed the cells in a T75 flask to ensure they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Co-transfect the HEK293 cells with plasmids encoding the desired mGluR2 construct (human or rat) and Gαqi5.
-
Incubate the transfected cells for 24 hours.
-
-
Assay Plate Seeding:
-
Trypsinize and resuspend the transfected cells in fresh culture medium.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C and 5% CO₂.
-
Calcium Imaging Assay
This protocol utilizes the fluorescent calcium indicator Fluo-4 AM.[2][3][4]
Materials:
-
Transfected HEK293 cells in a 96-well plate
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
Bovine Serum Albumin (BSA)
-
This compound
-
L-glutamate
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: HBSS supplemented with 20 mM HEPES and 0.1% BSA.
-
Fluo-4 AM Loading Buffer: Prepare a stock solution of Fluo-4 AM in anhydrous DMSO. On the day of the assay, dilute the Fluo-4 AM stock in Assay Buffer to a final concentration of 4 µM. Add Pluronic F-127 to a final concentration of 0.04% to aid in dye solubilization. If using, add probenecid to a final concentration of 2.5 mM.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
L-glutamate Stock Solution: Prepare a stock solution of L-glutamate in water.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plates.
-
Add 100 µL of Fluo-4 AM Loading Buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer.
-
Add 80 µL of Assay Buffer to each well.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a solution of L-glutamate in Assay Buffer at a concentration that elicits a submaximal response (EC₈₀) to allow for the detection of inhibition. The exact concentration should be determined empirically but is typically in the low micromolar range.
-
-
Assay Performance:
-
Place the cell plate and the compound plates into the fluorescence microplate reader.
-
Set the instrument to read fluorescence (Excitation: ~490 nm, Emission: ~525 nm) at 1-second intervals.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
After incubation with this compound, add 20 µL of the L-glutamate solution to stimulate the cells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis
-
Data Normalization: The raw fluorescence data for each well should be normalized. A common method is to express the response as a percentage of the maximum response observed with the agonist alone (in the absence of this compound).
-
Concentration-Response Curves: Plot the normalized peak fluorescence response against the logarithm of the this compound concentration.
-
IC₅₀ Calculation: Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value of this compound. This value represents the concentration of this compound that produces 50% inhibition of the glutamate-induced calcium response.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Ensure efficient transfection and expression of both mGluR2 and Gαqi5.
-
Optimize the concentration of Fluo-4 AM and loading time.
-
Use a background subtraction algorithm if available in your analysis software.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Use a multichannel pipette for reagent additions to minimize timing differences.
-
Mix reagents thoroughly before addition.
-
-
No Response to Glutamate:
-
Confirm successful transfection and expression of the receptor and G-protein.
-
Verify the viability of the cells.
-
Check the concentration and integrity of the glutamate solution.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound in calcium imaging assays to investigate the pharmacology of mGluR2 and screen for novel allosteric modulators.
References
Application Notes: MNI137 in GTPγS Binding Assays for the Study of mGlu2/3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNI137 is a potent and selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluRs), which include mGluR2 and mGluR3.[1][2] These G-protein coupled receptors (GPCRs) are crucial in modulating glutamatergic neurotransmission and are implicated in various neurological and psychiatric disorders.[3] As allosteric modulators, NAMs like this compound do not bind to the orthosteric site where the endogenous ligand glutamate binds, but to a topographically distinct site on the receptor. This binding event induces a conformational change that reduces the affinity and/or efficacy of the orthosteric agonist.[3][4]
The [³⁵S]GTPγS binding assay is a widely used functional assay to study the activation of GPCRs.[5][6] It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of heterotrimeric G-proteins upon receptor activation by an agonist.[5][6][7][8] This binding event is one of the earliest steps in the G-protein signaling cascade.[6] The assay can effectively determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of ligands and characterize the nature of their activity as agonists, antagonists, or, in the case of this compound, negative allosteric modulators.[5][6] By quantifying the inhibition of agonist-stimulated [³⁵S]GTPγS binding, the potency (IC₅₀) of a NAM like this compound can be accurately determined.
Principle of the Assay
Upon activation by an agonist such as glutamate, mGluR2/3 undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the intracellular α-subunit of the associated Gᵢ/Gₒ protein. The Gα-GTP subunit then dissociates from the Gβγ dimer to modulate downstream effectors. The [³⁵S]GTPγS binding assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS. Because the thio-phosphate bond is resistant to the intrinsic GTPase activity of the Gα subunit, the G-protein remains in its active state, and the [³⁵S]GTPγS accumulates.[5][6] The amount of radioactivity incorporated is proportional to the level of G-protein activation.
This compound, as a negative allosteric modulator, is expected to decrease the potency and/or maximal effect of an agonist like glutamate in stimulating [³⁵S]GTPγS binding. By measuring the concentration-dependent inhibition of the agonist-induced signal, the inhibitory potency (IC₅₀) of this compound can be determined.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at mGluR2 and mGluR3, as determined by GTPγS binding and other functional assays.
Table 1: Inhibitory Potency of this compound in GTPγS Binding Assays
| Receptor Target | Agonist | This compound IC₅₀ (nM) | Cell System |
| Human mGluR2 | Glutamate | 72.7 | CHO Cell Membranes |
| Rat mGluR3 | Glutamate | 20.3 | CHO Cell Membranes |
Data extracted from literature.
Table 2: Inhibitory Potency of this compound in Calcium Mobilization Assays
| Receptor Target | Assay Condition | This compound IC₅₀ (nM) |
| Human mGluR2 | Inhibition of glutamate-induced calcium mobilization | 8.3[1] |
| Rat mGluR2 | Inhibition of glutamate-induced calcium mobilization | 12.6[1] |
Note: Calcium mobilization was measured using a chimeric G-protein (Gqi5) to couple the Gᵢ/ₒ-linked mGluR2 to the calcium signaling pathway.
Visualizations
Signaling Pathway Diagram
Caption: mGluR2/3 signaling and this compound inhibition.
Experimental Workflow Diagram
Caption: GTPγS binding assay workflow for this compound.
Experimental Protocols
Preparation of Cell Membranes Expressing mGluR2/3
This protocol is for preparing crude membrane fractions from CHO or HEK293 cells stably or transiently expressing the target mGluR.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
[³⁵S]GTPγS Binding Assay Protocol
This protocol details the measurement of this compound's inhibitory effect on agonist-stimulated [³⁵S]GTPγS binding to mGluR2/3.
Materials:
-
mGluR2/3-expressing cell membranes (prepared as above)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3-10 mM MgCl₂, 1 mM EDTA.[5]
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine diphosphate (GDP)
-
Glutamate (or other mGluR2/3 agonist)
-
This compound
-
Non-specific binding control: unlabeled GTPγS
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/C)
-
Vacuum filtration manifold (Cell Harvester)
-
Liquid scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Thaw the mGluR2/3 membrane preparation on ice. Dilute to the desired final concentration (typically 5-20 µg of protein per well) in ice-cold Assay Buffer.[5]
-
Prepare a solution of GDP in Assay Buffer. The final concentration in the assay is typically 10-30 µM.[5] The optimal concentration should be determined empirically for each system.
-
Prepare a working solution of [³⁵S]GTPγS in Assay Buffer. The final concentration in the assay is typically 0.1-0.5 nM.[5]
-
Prepare a stock solution of the mGluR2/3 agonist (e.g., glutamate). Determine its EC₈₀ concentration in this assay format in a preliminary experiment.
-
Prepare serial dilutions of this compound in Assay Buffer containing the agonist at its fixed EC₈₀ concentration.
-
For determining non-specific binding, prepare a solution of unlabeled GTPγS (final concentration 10 µM).[5]
-
-
Assay Setup (in a 96-well plate, final volume 200 µL):
-
Total Stimulated Binding: Add 50 µL Assay Buffer with agonist (EC₈₀), 50 µL GDP, and 50 µL of diluted membranes.
-
Non-specific Binding (NSB): Add 50 µL Assay Buffer with agonist (EC₈₀) and 10 µM unlabeled GTPγS, 50 µL GDP, and 50 µL of diluted membranes.
-
Basal Binding: Add 50 µL Assay Buffer without agonist, 50 µL GDP, and 50 µL of diluted membranes.
-
This compound Inhibition: Add 50 µL of the serial dilutions of this compound (containing the agonist), 50 µL GDP, and 50 µL of diluted membranes.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS solution to all wells.
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter mat completely.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the specific agonist-stimulated binding: (Total Stimulated Binding cpm) - (Basal Binding cpm).
-
For the inhibition curve, express the data as a percentage of the specific agonist-stimulated binding in the absence of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value for this compound.
-
References
- 1. revvity.com [revvity.com]
- 2. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for MNI137 in Schizophrenia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., apathy, social withdrawal), and cognitive deficits. The glutamate hypothesis of schizophrenia posits that dysregulation of the glutamatergic system contributes to the pathophysiology of the disease. Metabotropic glutamate receptor 2 and 3 (mGluR2 and mGluR3) are key presynaptic autoreceptors that negatively modulate glutamate release. Consequently, modulating the activity of these receptors presents a promising therapeutic avenue.
MNI137 is a potent and selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors, with high affinity for mGluR2. By inhibiting the normal negative feedback on glutamate release, this compound can be utilized as a research tool to induce a hyperglutamatergic state, thereby modeling certain aspects of schizophrenia pathophysiology in preclinical models. These application notes provide a detailed framework for designing and executing experiments using this compound to investigate its effects on cellular signaling and behavior relevant to schizophrenia research.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | Value | Assay | Reference |
| IC₅₀ | Human | mGluR2 | 8.3 nM | Glutamate-induced calcium mobilization | [1] |
| IC₅₀ | Rat | mGluR2 | 12.6 nM | Glutamate-induced calcium mobilization | [1] |
Note: No publicly available in vivo data for this compound in schizophrenia models was found. The following table provides representative data for other mGluR2/3 antagonists to illustrate expected outcomes.
Table 2: Representative In Vivo Behavioral Effects of mGluR2/3 Antagonists in Rodent Models of Schizophrenia
| Compound | Animal Model | Behavioral Assay | Dose Range | Effect | Reference |
| LY341495 | Rat (PCP-induced) | Prepulse Inhibition (PPI) | 0.3 - 3 mg/kg | Disruption of PPI | [2] |
| LY341495 | Rat | Novel Object Recognition (NOR) | 0.3 - 3 mg/kg | Impaired recognition memory | [2] |
| LY379268 (agonist) | Rat (MK-801 induced) | Prepulse Inhibition (PPI) | 1 mg/kg | Reversal of PPI deficit | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
This compound, as a negative allosteric modulator of mGluR2/3, prevents the receptor from being activated by its endogenous ligand, glutamate. Since mGluR2/3 are Gαi/o-coupled receptors, their inhibition by this compound leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway.
Experimental Workflow for In Vitro Characterization
This workflow outlines the steps to confirm the antagonistic activity of this compound on mGluR2/3 signaling in a cellular context.
Experimental Workflow for In Vivo Behavioral Assessment
This workflow describes the process of evaluating the effects of this compound on schizophrenia-like behaviors in a rodent model.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
Objective: To determine the potency of this compound in antagonizing agonist-induced inhibition of cAMP production in cells expressing mGluR2 or mGluR3.
Materials:
-
HEK293 cells stably expressing human or rat mGluR2 or mGluR3.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound (dissolved in DMSO).
-
mGluR2/3 agonist (e.g., LY379268).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed mGluR2/3-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the mGluR2/3 agonist at a concentration corresponding to its EC₈₀ for cAMP inhibition. Prepare a solution of forskolin at a final concentration of 1-10 µM.
-
Treatment: Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add the mGluR2/3 agonist to the wells and incubate for 15 minutes at 37°C. Then, add forskolin to all wells to stimulate cAMP production and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vivo Prepulse Inhibition (PPI) Test in Mice
Objective: To assess the effect of this compound on sensorimotor gating, a measure often deficient in schizophrenia patients.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
This compound (dissolved in a suitable vehicle, e.g., 10% DMSO, 10% Tween-80 in saline).
-
Acoustic startle response system with a sound-attenuating chamber.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment. Handle the mice for several days prior to testing to reduce stress.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the mice in the startle chambers. Doses should be determined based on preliminary dose-finding studies, but a starting range could be 1-30 mg/kg.
-
Habituation: Place each mouse in a startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65 dB).
-
Testing Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 40 ms, 120 dB white noise burst.
-
Prepulse-pulse trials: A 20 ms prepulse (e.g., 70, 75, or 80 dB) presented 100 ms before the 120 dB startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: Record the startle amplitude (a measure of the whole-body flinch) for each trial.
-
Data Analysis: Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Compare the %PPI between the this compound-treated and vehicle-treated groups using a two-way ANOVA (treatment x prepulse intensity).
Protocol 3: In Vivo Novel Object Recognition (NOR) Test in Mice
Objective: To evaluate the impact of this compound on recognition memory, a cognitive domain impaired in schizophrenia.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
This compound (prepared as in Protocol 2).
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys) that are of similar size but different shapes and colors.
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in opposite corners of the arena. Administer this compound or vehicle i.p. 30 minutes before placing the mouse in the center of the arena. Allow the mouse to explore the objects for 10 minutes. The time spent exploring each object (nose within 2 cm of the object) is recorded.
-
Testing Phase: On day 3 (24 hours after the training phase), replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates a preference for the novel object and intact recognition memory. Compare the DI between the this compound-treated and vehicle-treated groups using a Student's t-test or one-way ANOVA if multiple doses are used.
Conclusion
This compound serves as a valuable pharmacological tool to investigate the role of mGluR2/3 in the context of the glutamatergic hypothesis of schizophrenia. The protocols and workflows provided here offer a comprehensive guide for researchers to characterize the in vitro and in vivo effects of this compound. While specific in vivo data for this compound is currently lacking, the outlined experiments, when conducted, will generate crucial data to understand its potential for modeling schizophrenia-like phenotypes and to explore the therapeutic potential of modulating the mGluR2/3 system. It is recommended that initial dose-response studies be conducted to determine the optimal in vivo concentrations of this compound for inducing reliable behavioral and neurochemical changes.
References
- 1. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR2/3 agonist LY379268 blocks the effects of GLT-1 upregulation on prepulse inhibition of the startle reflex in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
MNI137: A Powerful Tool for Probing the Role of mGluR2 in Synaptic Transmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MNI137 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] Contrary to a potential misconception, this compound is not a positive allosteric modulator. As a NAM, this compound does not directly activate the mGluR2 receptor but instead binds to an allosteric site, reducing the receptor's response to the endogenous agonist, glutamate.[4][5] This property makes this compound an invaluable tool for elucidating the physiological and pathophysiological roles of mGluR2 in regulating synaptic transmission and plasticity.
mGluR2 is a Gαi/o-coupled receptor predominantly located on presynaptic terminals, where it acts as an autoreceptor to inhibit glutamate release.[6] By inhibiting the function of this inhibitory receptor, this compound can lead to a paradoxical increase in synaptic transmission and neurotransmitter release in specific neural circuits. This makes it a powerful pharmacological agent for studying the consequences of disinhibiting presynaptic glutamate release and for investigating the therapeutic potential of mGluR2 modulation in various neurological and psychiatric disorders.
These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental paradigms to study synaptic transmission.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its use in experimental settings.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Cell Line/Preparation | Value | Reference |
| IC₅₀ (Glutamate-induced Ca²⁺ mobilization) | Human | HEK293 cells expressing h-mGluR2 | 8.3 nM | [1][3] |
| IC₅₀ (Glutamate-induced Ca²⁺ mobilization) | Rat | CHO cells expressing r-mGluR2 | 12.6 nM | [1][3] |
| IC₅₀ (DCG-IV-induced inhibition of fEPSP) | Rat | Hippocampal slices (perforant path) | ~30 nM | [5] |
Table 2: Effects of this compound on Synaptic Transmission
| Experimental Model | Brain Region | Measurement | This compound Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices | Perforant Path | Field Excitatory Postsynaptic Potential (fEPSP) slope | 100 nM | Complete block of the inhibitory effect of the mGluR2/3 agonist DCG-IV (1 µM) | [5] |
| Rat Hippocampal Slices | Perforant Path | Field Excitatory Postsynaptic Potential (fEPSP) slope | 300 nM | Complete block of the inhibitory effect of the mGluR2/3 agonist DCG-IV (1 µM) | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: mGluR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Brain Slice Electrophysiology.
Caption: General Workflow for In Vivo Microdialysis.
Experimental Protocols
Protocol 1: In Vitro/Ex Vivo Electrophysiology in Brain Slices
This protocol is based on the methodology described by Hemstapat et al. (2007) to assess the effect of this compound on synaptic transmission in the hippocampus.[5]
1. Materials and Reagents:
-
This compound
-
mGluR2/3 agonist (e.g., DCG-IV)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Sucrose-based cutting solution (optional, for improved slice health)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Rodent (e.g., Sprague-Dawley rat)
-
Vibratome
-
Electrophysiology recording setup (amplifier, digitizer, stimulating and recording electrodes)
2. Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, carbogenated aCSF or cutting solution.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in the desired afferent pathway (e.g., perforant path) and a recording electrode in the corresponding postsynaptic area (e.g., dentate gyrus).
-
-
Data Acquisition:
-
Deliver electrical stimuli to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
Apply the mGluR2/3 agonist (e.g., 1 µM DCG-IV) to the bath to induce a depression of the fEPSP slope, confirming the presence of functional presynaptic mGluR2/3.
-
Once the agonist effect has stabilized, co-apply this compound at the desired concentration (e.g., starting from 10 nM and increasing in a cumulative manner).
-
Record the fEPSP response in the presence of both the agonist and this compound to determine the extent to which this compound can reverse the agonist-induced depression.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-drug baseline.
-
Plot the time course of the normalized fEPSP slope to visualize the effects of the agonist and this compound.
-
Construct a concentration-response curve for this compound to determine its IC₅₀ for blocking the agonist effect.
-
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Glutamate
This is a general protocol for in vivo microdialysis. While a specific published protocol for this compound using this technique was not found in the initial search, this protocol can be adapted to study its effects on glutamate release.
1. Materials and Reagents:
-
This compound
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
aCSF for perfusion
-
Rodent (e.g., Sprague-Dawley rat)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector (optional)
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection for glutamate analysis.
2. Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound. This can be done systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, include this compound in the perfusion aCSF.
-
Continue collecting dialysate samples for several hours after drug administration.
-
-
Sample Analysis:
-
Analyze the glutamate concentration in the collected dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection (after derivatization) or mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage change in extracellular glutamate concentration from the baseline levels for each time point after this compound administration.
-
Plot the time course of the change in glutamate levels.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR2 in synaptic transmission. As a negative allosteric modulator, it allows for the disinhibition of presynaptic glutamate release, providing a means to study the downstream consequences of enhanced glutamatergic signaling in a controlled manner. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies of synaptic function and to explore its potential in the context of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MNI 137 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MNI137 Dissolution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNI137 is a selective negative allosteric modulator (NAM) of group II metabotropic glutamate (mGlu) receptors, specifically targeting mGluR2 and mGluR3.[1] These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][3][4] this compound is a valuable tool for investigating the physiological and pathological roles of group II mGlu receptors in the central nervous system. Proper handling and dissolution of this compound are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for organic molecules.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and their application in a relevant cell-based assay.
Data Presentation
Quantitative data for this compound and its dissolution in DMSO are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 341.16 g/mol | [1] |
| Solubility in DMSO | 17.06 mg/mL | [1] |
| Molar Solubility in DMSO | 50 mM | [1] |
| Recommended Stock Concentration | 10-50 mM | N/A |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% | |
| Storage of Stock Solution | -20°C for up to 3 months | [5] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 341.16 g/mol = 17.058 mg
-
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh approximately 17.06 mg of this compound powder into the tared container. Record the exact weight.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the container with the this compound powder. For 17.06 mg, this would be 1 mL.
-
Cap the container tightly.
-
-
Mixing:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for up to 3 months.[5]
-
Protocol 2: Calcium Mobilization Assay for this compound Activity on mGluR2/3
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on glutamate-induced calcium mobilization in cells expressing mGluR2 or mGluR3. As these are Gαi/o-coupled receptors, they do not naturally signal through calcium. Therefore, this assay requires the co-expression of a promiscuous G-protein, such as Gα16, which couples the receptor to the phospholipase C (PLC) pathway, leading to a measurable calcium release.
Materials and Equipment:
-
HEK293 cells (or another suitable cell line) co-transfected with human mGluR2 (or mGluR3) and Gα16
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution (from Protocol 1)
-
L-glutamate
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the co-transfected HEK293 cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading buffer consisting of HBSS with 20 mM HEPES, 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound stock solution in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA). The final DMSO concentration should be kept constant across all dilutions and should not exceed 0.5%.
-
Prepare an L-glutamate solution in assay buffer at a concentration that elicits an EC₈₀ response (this should be predetermined in a separate agonist dose-response experiment).
-
-
Assay Performance:
-
After dye loading, wash the cells twice with 100 µL of assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Place the cell plate and compound plates into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (Excitation: ~488 nm, Emission: ~525 nm) at 1-second intervals.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 20 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 5-15 minutes.
-
Following the pre-incubation, the instrument will add 25 µL of the EC₈₀ L-glutamate solution to all wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon glutamate addition is indicative of calcium mobilization.
-
Analyze the data by calculating the percentage of inhibition of the glutamate response by this compound at each concentration.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Simplified signaling pathway of group II mGlu receptors.
References
- 1. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
Troubleshooting & Optimization
MNI137 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for MNI137, a potent and selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluR2/3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: How should I store the solid compound and its stock solution?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound: Store the solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[3]
-
Stock Solution in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[1]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium). What can I do?
A3: This is a common issue due to the low aqueous solubility of this compound, which belongs to the 1,4-benzodiazepine-2-one class of compounds known for their poor water solubility.[4][5][6] Please refer to the detailed "Troubleshooting Guide for this compound Precipitation in Aqueous Buffers" below for strategies to mitigate this problem.
Q4: What is the mechanism of action of this compound?
A4: this compound is a negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2][3] It binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's response to glutamate. This leads to a decrease in the downstream signaling cascade.
Q5: What are the key signaling pathways modulated by this compound?
A5: By acting as a NAM on the Gi/o-coupled mGluR2/3, this compound inhibits the downstream signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity. This compound can also influence other pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: this compound Solubility in DMSO
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 17.06 | 50 | From Tocris Bioscience |
| DMSO | 83.33 | 244.25 | From MedchemExpress; requires sonication and warming to 60°C. Use newly opened DMSO as it is hygroscopic.[1] |
Table 2: this compound Storage Recommendations
| Form | Storage Temperature | Duration |
| Solid | 0 - 4°C | Short-term (days to weeks)[3] |
| Solid | -20°C | Long-term (months to years)[3] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of your this compound batch (e.g., ~355.20 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you would need approximately 3.55 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, you can use sonication or gentle warming in a water bath (up to 60°C) to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
Procedure:
-
Determine the final desired concentration: For example, if you want a final concentration of 10 µM in your cell culture.
-
Perform serial dilutions (if necessary): It is recommended to perform an intermediate dilution of the DMSO stock in the aqueous buffer before the final dilution into the assay plate. This helps to minimize local high concentrations of DMSO and this compound, which can cause precipitation.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you could first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed buffer.
-
-
Final dilution: Add the appropriate volume of the intermediate solution to your assay wells containing cells and medium to achieve the final desired concentration. Mix gently by swirling the plate.
-
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always add the this compound solution to the larger volume of aqueous buffer while vortexing or mixing to promote rapid dispersion.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.
-
Troubleshooting Guide for this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to address the common issue of this compound precipitation when diluting a DMSO stock solution into an aqueous buffer.
Caption: Workflow for troubleshooting this compound precipitation.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway modulated by this compound.
Caption: this compound signaling pathway.
References
Technical Support Center: Optimizing MNI-137 Concentration for In Vitro Experiments
Welcome to the technical support center for MNI-137. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using MNI-137 in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
1. What is MNI-137 and what is its mechanism of action?
MNI-137 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). As a NAM, it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that couples to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
2. What is the optimal concentration range for MNI-137 in cell culture experiments?
The optimal concentration of MNI-137 will vary depending on the cell line, the specific assay, and the experimental goals. Based on available data, a starting concentration range of 10 nM to 10 µM is recommended for most cell-based assays.
-
For functional assays measuring the inhibition of glutamate-induced responses , such as calcium mobilization or cAMP inhibition, concentrations in the low nanomolar to mid-nanomolar range are typically effective. The reported IC50 values for MNI-137 in inhibiting glutamate-induced calcium mobilization are 8.3 nM for human mGluR2 and 12.6 nM for rat mGluR2.
-
For biophysical or imaging-based assays , such as Förster Resonance Energy Transfer (FRET), higher concentrations may be required. A concentration of 5 µM has been used in single-molecule FRET (smFRET) studies to investigate conformational changes in the mGluR2 receptor.[1]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
3. How should I prepare and store MNI-137 stock solutions?
MNI-137 is soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 3.41 mg of MNI-137 (MW: 341.16 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of MNI-137 treatment. | Suboptimal MNI-137 Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 30 µM). |
| Low mGluR2 Expression: The cell line may not express sufficient levels of mGluR2. | Verify mGluR2 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of mGluR2 or a recombinant cell line overexpressing the receptor. | |
| Inactive Compound: The MNI-137 may have degraded due to improper storage or handling. | Prepare a fresh stock solution of MNI-137. Ensure proper storage conditions are maintained. | |
| Assay Insensitivity: The chosen assay may not be sensitive enough to detect the modulatory effect of MNI-137. | Optimize your assay conditions (e.g., agonist concentration, incubation time). Consider using a more sensitive detection method or a different functional assay. | |
| High background signal or non-specific effects. | High DMSO Concentration: The final concentration of DMSO in the assay may be causing cellular stress or interfering with the assay readout. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Include a vehicle control (DMSO alone) in your experiments. |
| Compound Precipitation: MNI-137 may precipitate out of solution at high concentrations in aqueous buffers. | Visually inspect your working solutions for any signs of precipitation. If necessary, sonicate the solution or prepare fresh dilutions. Consider the solubility of MNI-137 in your specific assay buffer. | |
| Off-target Effects: At very high concentrations, MNI-137 may interact with other cellular targets. | Use the lowest effective concentration of MNI-137 as determined by your dose-response experiments. To confirm the effect is mGluR2-mediated, consider using a cell line that does not express mGluR2 as a negative control. | |
| Inconsistent or variable results between experiments. | Cell Passage Number: The expression levels of mGluR2 and cellular signaling pathways can change with increasing cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Cell Health and Density: Variations in cell health and seeding density can lead to inconsistent responses. | Ensure consistent cell seeding density and monitor cell viability. Only use healthy, actively growing cells for your experiments. | |
| Reagent Variability: Inconsistent preparation of reagents, including the agonist and MNI-137, can introduce variability. | Prepare fresh reagents for each experiment and use calibrated pipettes for accurate dilutions. |
Quantitative Data Summary
The following table summarizes the effective concentrations of MNI-137 in various in vitro assays based on published literature.
| Assay Type | Cell Line | Agonist | Effective Concentration of MNI-137 | Reference |
| Calcium Mobilization | HEK293 cells expressing human mGluR2 | Glutamate | IC50: 8.3 nM | |
| Calcium Mobilization | CHO cells expressing rat mGluR2 | Glutamate | IC50: 12.6 nM | |
| FRET (Förster Resonance Energy Transfer) | HEK293T cells expressing SNAP-tagged mGluR2 | Glutamate | 5 µM | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Determine MNI-137 Potency
This protocol describes how to measure the inhibitory effect of MNI-137 on glutamate-induced calcium mobilization in cells expressing mGluR2 coupled to a promiscuous G-protein (e.g., Gα15/16) or a chimeric G-protein (e.g., Gq/i5).
Materials:
-
HEK293 cells stably co-expressing human mGluR2 and a suitable G-protein
-
Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127
-
MNI-137
-
L-Glutamate
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at an optimized density and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of MNI-137 in Assay Buffer at 2x the final desired concentrations.
-
Prepare a solution of L-glutamate in Assay Buffer at a concentration that elicits an EC80 response (this should be predetermined in a separate agonist dose-response experiment).
-
-
Assay Measurement (using a FLIPR or similar instrument):
-
Wash the cells with Assay Buffer.
-
Add the MNI-137 dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Place the plate in the instrument and begin fluorescence reading.
-
After establishing a stable baseline, add the EC80 concentration of L-glutamate to all wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (no MNI-137).
-
Plot the normalized response against the log of the MNI-137 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: cAMP Inhibition Assay
This protocol outlines a method to assess the effect of MNI-137 on forskolin-stimulated cAMP production in cells expressing mGluR2.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human mGluR2
-
Culture medium: F-12 or DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Stimulation Buffer: HBSS with 20 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4
-
MNI-137
-
L-Glutamate
-
Forskolin
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white, low-volume assay plates
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
On the day of the assay, detach the cells and resuspend them in Stimulation Buffer at an optimized density.
-
-
Compound Preparation:
-
Prepare serial dilutions of MNI-137 in Stimulation Buffer.
-
Prepare a solution of L-glutamate at its EC50 concentration (predetermined) in Stimulation Buffer.
-
Prepare a solution of forskolin at a concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM).
-
-
Assay Procedure:
-
Add the MNI-137 dilutions to the assay plate.
-
Add the L-glutamate solution to all wells except the basal control.
-
Add the cell suspension to all wells.
-
Add the forskolin solution to all wells except the basal control.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the forskolin-stimulated response in the absence of MNI-137.
-
Plot the percentage of inhibition against the log of the MNI-137 concentration and calculate the IC50 value.
-
Visualizations
Caption: Signaling pathway of mGluR2 and the inhibitory effect of MNI-137.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Troubleshooting logic for a lack of MNI-137 effect.
References
how to avoid MNI137 off-target effects in research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing MNI137 in their experiments, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a selective negative allosteric modulator (NAM) of group II metabotropic glutamate (mGlu) receptors.[1] Specifically, it targets the mGlu2 receptor, inhibiting its function in response to glutamate.[1] Its potency has been quantified in different systems, as detailed below.
Table 1: In Vitro Potency of this compound
| Target Species | Assay Type | IC₅₀ Value |
|---|---|---|
| Human mGlu2 | Glutamate-induced calcium mobilization | 8.3 nM |
| Rat mGlu2 | Glutamate-induced calcium mobilization | 12.6 nM |
Data sourced from Tocris Bioscience.[1]
This compound shows no significant activity at mGlu1, mGlu4, mGlu5, or mGlu8 receptors in similar calcium mobilization assays.[1]
References
addressing inconsistent results with MNI137
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with MNI137, a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGluR2).
Troubleshooting Guides
Inconsistent In Vitro Results in Cell-Based Assays
Researchers may experience variability in cell-based assays involving this compound. This guide provides a systematic approach to troubleshooting these inconsistencies.
Diagram of a General Troubleshooting Workflow for In Vitro Assays
Caption: Troubleshooting workflow for inconsistent in vitro results.
| Potential Issue | Recommended Action |
| This compound Stock Solution Integrity | Verify the concentration, solubility, and storage conditions of your this compound stock. Improperly stored or dissolved compound can lead to inaccurate dosing. |
| Cell Health and Density | Ensure consistent cell viability and density across experiments. Variations can significantly alter the response to this compound. Regularly check for mycoplasma contamination. |
| Orthosteric Agonist Concentration | The effect of a negative allosteric modulator is dependent on the concentration of the orthosteric agonist. Use a precise and consistent agonist concentration, typically at the EC20 or EC50, to reliably detect modulation. |
| Incubation Time | Allosteric modulators can have slow on- and off-rates. Perform time-course experiments to ensure that your incubation times are sufficient to reach equilibrium. |
| Buffer Composition | The ionic strength and pH of the buffer can influence receptor conformation and compound activity. Maintain a consistent buffer formulation between experiments. |
| Off-Target Effects | Although this compound is selective for mGluR2, at high concentrations, it may interact with the highly homologous mGluR3. Consider using a lower concentration or including control experiments with mGluR3-expressing cells. |
| Liquid Handling and Automation | Inaccurate or inconsistent liquid handling is a common source of variability in cell-based assays. Calibrate pipettes regularly and consider using automated liquid handlers for high-throughput screens. |
Variable In Vivo Efficacy
Translating in vitro findings to in vivo models can present unique challenges. This guide addresses common sources of inconsistent results in animal studies using this compound.
Diagram of Factors Influencing In Vivo Efficacy
Caption: Key factors contributing to in vivo efficacy variability.
| Potential Issue | Recommended Action |
| Pharmacokinetics (PK) | Characterize the PK profile of this compound in your chosen animal model. Poor bioavailability, rapid metabolism, or low brain penetration can lead to a lack of efficacy. |
| Route of Administration and Formulation | The vehicle and route of administration can significantly impact drug exposure. Ensure this compound is fully solubilized and the chosen route is appropriate for achieving the desired target engagement. |
| Animal Model Selection | The expression and function of mGluR2 can vary between species and even strains. Validate the expression and function of the target in your chosen model. |
| Behavioral or Physiological Readouts | Ensure that the chosen endpoint is robust, reproducible, and directly related to the engagement of mGluR2 by this compound. High variability in the readout can mask the true effect of the compound. |
| Dose-Response Relationship | Establish a full dose-response curve to identify the optimal therapeutic window. Inconsistent results may arise from using a dose that is too low or one that causes off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). It binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding reduces the receptor's response to glutamate. mGluR2 is a Gαi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Diagram of the mGluR2 Signaling Pathway
Caption: Simplified mGluR2 signaling pathway and the inhibitory role of this compound.
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions. It is crucial to consult the certificate of analysis for the specific batch of this compound being used.
Q3: How should I prepare and store this compound stock solutions?
A3: The solubility and stability of this compound can impact experimental outcomes. For specific solubility and storage recommendations, always refer to the supplier's datasheet. Generally, stock solutions are prepared in a solvent like DMSO and stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can this compound affect other mGlu receptors?
A4: this compound is reported to be selective for mGluR2. However, due to the high sequence homology, particularly in the transmembrane domains where allosteric modulators often bind, there is a potential for off-target effects on mGluR3 at higher concentrations. It is recommended to use the lowest effective concentration of this compound and to consider including appropriate controls to rule out off-target effects.
Experimental Protocols
General Protocol for a Cell-Based Functional Assay (e.g., cAMP Measurement)
This protocol provides a general framework for assessing the activity of this compound in a cell line expressing mGluR2.
-
Cell Culture:
-
Culture cells expressing recombinant mGluR2 (e.g., HEK293 or CHO cells) in the recommended growth medium.
-
Plate cells at a consistent density in the appropriate assay plates (e.g., 96-well or 384-well) and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of an mGluR2 agonist (e.g., glutamate or a specific agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound for a predetermined time to allow for receptor binding to reach equilibrium.
-
Stimulate the cells with the mGluR2 agonist in the continued presence of this compound.
-
Incubate for a period sufficient to elicit a measurable response.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Table of Key Experimental Parameters and Considerations
| Parameter | Consideration | Recommendation |
| Cell Line | Ensure stable and consistent expression of mGluR2. | Regularly verify receptor expression levels via qPCR or Western blot. |
| Agonist Concentration | The apparent potency of a NAM is dependent on the agonist concentration. | Use an agonist concentration around the EC50 or EC80 for optimal assay window. |
| Incubation Times | Insufficient incubation can lead to an underestimation of potency. | Optimize pre-incubation and stimulation times through kinetic experiments. |
| Assay Buffer | Buffer components can influence receptor activity. | Maintain consistent buffer composition, including ion concentrations and pH. |
| Controls | Essential for data interpretation and quality control. | Include vehicle controls, agonist-only controls, and a positive control inhibitor. |
Technical Support Center: Improving the Delivery of MNI137 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting for the in vivo delivery of MNI137, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] This resource is designed to address common challenges encountered during animal studies and facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective negative allosteric modulator of group II metabotropic glutamate (mGlu) receptors, with potent activity at the mGluR2 subtype.[1] It acts by binding to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit the receptor's response to glutamate.[2][3] This modulation of the glutamatergic system is of interest for investigating potential therapeutic interventions in various central nervous system (CNS) disorders, including depression and anxiety.
Q2: What are the main challenges in delivering this compound in vivo?
A2: Like many small molecule inhibitors, this compound is a hydrophobic compound with low aqueous solubility. This presents challenges in preparing stable and homogenous formulations for in vivo administration, which can lead to issues such as precipitation, inconsistent dosing, and reduced bioavailability.
Q3: What is a recommended starting formulation for this compound for in vivo administration in rodents?
A3: While specific formulation data for this compound is not extensively published, a common approach for poorly soluble compounds in preclinical studies is to use a co-solvent system. A typical vehicle for oral gavage or intraperitoneal (i.p.) injection might consist of a mixture of DMSO, PEG400, Tween 80, and saline. It is crucial to first dissolve this compound completely in DMSO before adding the other components.
Q4: What are the common routes of administration for this compound in animal studies?
A4: Based on studies with other mGluR2/3 NAMs, the most common routes of administration are oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of route will depend on the experimental design and the desired pharmacokinetic profile.
Q5: Are there any known pharmacokinetic properties of this compound in animal models?
A5: Specific pharmacokinetic data for this compound in rodents is limited in publicly available literature. However, for a similar mGluR2/3 NAM, RO4491533, studies in mice and rats have shown oral bioavailability of approximately 30% and good brain penetration. It is important to conduct pilot pharmacokinetic studies for this compound to determine its specific absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the in vivo delivery of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during formulation preparation | - Incorrect order of solvent addition.- Low temperature of the solution.- High concentration of this compound. | - Ensure this compound is fully dissolved in DMSO before adding other vehicle components.- Gently warm the solution to 37°C and use sonication to aid dissolution.- Prepare a lower concentration of the final formulation. |
| Precipitation upon injection | - Formulation is not stable in a physiological environment.- Injection is performed too slowly. | - Consider alternative formulation strategies such as lipid-based formulations or nanosuspensions.- Administer the injection at a steady and appropriate rate. |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation or poor formulation homogeneity. | - Prepare fresh formulations for each experiment.- Ensure the solution is homogenous by vortexing or sonicating before each injection. |
| Vehicle-related toxicity | - High concentrations of solvents like DMSO can be toxic to animals. | - Include a vehicle-only control group in your experiment to assess any effects of the formulation itself.- Keep the final concentration of DMSO to a minimum. |
Experimental Protocols
Note: The following protocols are based on general practices for administering poorly soluble compounds to rodents and should be optimized for this compound in your specific experimental setting.
Protocol 1: Preparation of this compound Formulation for Oral Gavage or Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to achieve a 10 mg/mL stock solution. Ensure complete dissolution by vortexing and, if necessary, gentle warming and sonication.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common ratio is 40% PEG400, 5% Tween 80, and 55% saline. For example, to prepare 10 mL of vehicle, mix 4 mL of PEG400, 0.5 mL of Tween 80, and 5.5 mL of saline.
-
Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL final formulation, add 1 mL of the 10 mg/mL this compound stock solution to 9 mL of the vehicle.
-
Homogenization: Vortex the final formulation thoroughly to ensure a homogenous suspension. Visually inspect for any precipitation before administration.
Protocol 2: Administration of this compound to Rodents via Oral Gavage
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice)
-
Syringes
Procedure:
-
Animal Handling: Gently but firmly restrain the animal.
-
Dosage Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the target dose.
-
Administration: Carefully insert the gavage needle into the esophagus and administer the formulation slowly.
-
Post-administration Monitoring: Observe the animal for any signs of distress or adverse reactions after administration.
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following table provides example pharmacokinetic parameters for a similar mGluR2/3 NAM, RO4491533, in rodents. These values should be used as a general guide, and it is essential to determine the specific parameters for this compound experimentally.
| Parameter | Mice | Rats |
| Oral Bioavailability (F%) | ~30% | ~30% |
| Brain Penetration (CSF/Plasma Ratio) | 0.8 | 0.8 |
Visualizations
mGluR2 Signaling Pathway
Caption: Simplified signaling pathway of mGluR2 and the inhibitory effect of this compound.
Experimental Workflow for In Vivo Testing of this compound
Caption: General experimental workflow for evaluating the efficacy of this compound in an animal model.
Logical Relationship for Troubleshooting Formulation Issues
Caption: Decision-making process for troubleshooting common this compound formulation problems.
References
Technical Support Center: Working with the mGluR2 NAM MNI-137
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MNI-137, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), in a laboratory setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is MNI-137 and what is its primary mechanism of action?
A1: MNI-137 is a potent and selective negative allosteric modulator (NAM) of the group II metabotropic glutamate receptors, specifically mGluR2.[1] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and inhibits receptor activation.[2] Its mechanism involves preventing the conformational changes in the receptor that are necessary for downstream signaling, even when glutamate is bound.[3][4]
Q2: What is the selectivity profile of MNI-137?
A2: MNI-137 is highly selective for group II mGlu receptors. In calcium mobilization assays, it has been shown to have no activity at mGluR1, mGluR4, mGluR5, or mGluR8 receptors.[5]
Q3: How should I store and handle MNI-137?
A3: MNI-137 is typically supplied as a solid. For long-term storage, it should be kept at +4°C.[5]
Q4: In what solvent should I dissolve MNI-137?
A4: MNI-137 is soluble in dimethyl sulfoxide (DMSO).[5] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium.
Troubleshooting Guide
This guide addresses common challenges that may arise during experiments with MNI-137.
Issue 1: Compound Precipitation in Aqueous Solutions
-
Question: I'm observing precipitation after diluting my MNI-137 DMSO stock into my cell culture medium. What can I do?
-
Answer:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to maintain the solubility of MNI-137 and minimize solvent-induced cytotoxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium. This gradual change in solvent polarity can help prevent precipitation.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing immediately after dilution to aid in solubilization.
-
Pre-warm Medium: Using pre-warmed (37°C) cell culture medium for dilution can sometimes improve solubility.
-
Issue 2: High Variability in Assay Results
-
Question: My IC50 values for MNI-137 are inconsistent between experiments. What are the potential causes?
-
Answer:
-
Assay-Dependent IC50 Values: IC50 values can vary significantly depending on the assay format and the specific cell line used.[6][7][8] It is crucial to be consistent with your experimental setup.
-
Glutamate Concentration: As a negative allosteric modulator, the apparent potency of MNI-137 can be influenced by the concentration of the agonist (glutamate) used in the assay. Ensure you are using a consistent and appropriate concentration of glutamate.
-
Cell Health and Density: The health and density of your cells can impact receptor expression and signaling, leading to variability. Always use cells that are in a healthy, logarithmic growth phase and maintain consistent seeding densities.
-
Reagent Stability: Vitamins and other components in cell culture media can degrade over time, which may affect cell health and assay performance.[9][10][11] Use fresh media and reagents whenever possible.
-
Issue 3: Unexpected Results or Lack of Inhibition
-
Question: I'm not observing the expected inhibitory effect of MNI-137 on mGluR2 activation. What should I check?
-
Answer:
-
Agonist Concentration: Ensure you are using a concentration of glutamate that elicits a submaximal response (e.g., EC80). If the glutamate concentration is too high, it may overcome the inhibitory effect of the NAM.
-
Compound Degradation: While generally stable, improper storage or multiple freeze-thaw cycles of the DMSO stock could lead to degradation. Prepare fresh dilutions from a properly stored stock.
-
Receptor Expression: Confirm that the cells you are using express functional mGluR2 at sufficient levels.
-
Assay Window: In functional assays like calcium mobilization, ensure you have a robust signal-to-background ratio for the agonist response. A small assay window can make it difficult to detect inhibition.
-
Issue 4: Potential for Off-Target Effects or Cytotoxicity
-
Question: Could MNI-137 be causing off-target effects or cell death in my experiments?
-
Answer:
-
Cytotoxicity: At high concentrations, many small molecules can induce cytotoxicity. It is recommended to perform a cell viability assay (e.g., using resazurin or a commercial LDH release kit) to determine the concentration range at which MNI-137 does not affect cell health.[12]
-
Selectivity: While MNI-137 is reported to be selective for group II mGluRs, it is good practice to include appropriate controls, such as a cell line that does not express mGluR2, to rule out off-target effects in your specific experimental system.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for MNI-137.
Table 1: Potency of MNI-137 in Calcium Mobilization Assays
| Species | IC50 (nM) | Assay Details |
| Human | 8.3 | Inhibition of glutamate-induced calcium mobilization.[1][5] |
| Rat | 12.6 | Inhibition of glutamate-induced calcium mobilization.[1][5] |
Table 2: Solubility and Storage of MNI-137
| Parameter | Value | Source |
| Solubility | ||
| DMSO | 17.06 mg/mL (50 mM) | [5] |
| Storage | ||
| Solid | +4°C | [5] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for mGluR2 Negative Allosteric Modulators
This protocol describes a method to measure the inhibitory effect of MNI-137 on glutamate-induced calcium mobilization in cells expressing mGluR2.
Materials:
-
Cells stably or transiently expressing human or rat mGluR2
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM)
-
Pluronic acid (optional, to aid dye loading)
-
MNI-137
-
Glutamate
-
Positive control (e.g., ionomycin)
-
Negative control (e.g., EGTA)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the mGluR2-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: a. Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye stock in assay buffer. b. Remove the cell culture medium from the wells and add the dye loading solution. c. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Addition: a. Prepare serial dilutions of MNI-137 in assay buffer. b. Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC80), which should be predetermined in your assay system. c. Wash the cells with assay buffer to remove excess dye. d. Add the MNI-137 dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark.
-
Signal Detection: a. Place the plate in the fluorescence plate reader. b. Establish a baseline fluorescence reading for each well. c. Add the glutamate solution to all wells (except for negative controls) and immediately begin kinetic reading of the fluorescence signal for several minutes.
-
Data Analysis: a. For each well, calculate the change in fluorescence from baseline after glutamate addition. b. Normalize the data to the response of the glutamate-only control (0% inhibition) and a no-glutamate control (100% inhibition). c. Plot the normalized response against the log of the MNI-137 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: FRET-Based Assay for mGluR2 Conformational Changes
This protocol provides a general framework for using Förster Resonance Energy Transfer (FRET) to study the effect of MNI-137 on mGluR2 conformational dynamics. This typically involves cells expressing mGluR2 tagged with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair.
Materials:
-
Cells expressing FRET-tagged mGluR2
-
Imaging buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
MNI-137
-
Glutamate
-
Microscope equipped for live-cell FRET imaging
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Compound Treatment: a. Replace the culture medium with imaging buffer. b. Acquire baseline FRET images. c. Add MNI-137 at the desired concentration and incubate for a specified time. d. Add glutamate and acquire a time-lapse series of FRET images.
-
Image Acquisition and Analysis: a. Acquire images in the donor, acceptor, and FRET channels. b. Correct for background fluorescence and spectral bleed-through. c. Calculate the FRET efficiency or FRET ratio for each cell over time. d. Analyze the change in FRET in response to the addition of MNI-137 and glutamate.
Visualizations
Caption: Simplified mGluR2 signaling pathway and the inhibitory action of MNI-137.
Caption: A workflow for troubleshooting common issues when working with MNI-137.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MNI 137 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol-Dependent Differences in IC50 Values Measured in Human Ether-Á-Go-Go-Related Gene Assays Occur in a Predictable Way and Can Be Used to Quantify State Preference of Drug Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MNI137 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MNI137, a selective negative allosteric modulator of group II metabotropic glutamate receptors (mGluR2/3). This guide will help you optimize your dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluR2 and mGluR3). As a NAM, it binds to a site on the receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate. This inhibitory effect is dependent on the presence of the endogenous agonist, glutamate.
Q2: What are the primary signaling pathways affected by this compound?
A2: this compound, by inhibiting mGluR2/3, modulates downstream signaling pathways. The canonical pathway involves blocking the Gαi/o-protein-mediated inhibition of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Additionally, mGluR2/3 inhibition can influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: this compound is a potent molecule with reported IC50 values in the low nanomolar range. Specifically, it has been shown to have an IC50 of 8.3 nM for human mGluR2 and 12.6 nM for rat mGluR2 in glutamate-induced calcium mobilization assays. The optimal concentration range for your specific assay will need to be determined empirically but starting with a range spanning from sub-nanomolar to micromolar concentrations is recommended.
Q4: What solvent should I use to prepare this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then make serial dilutions in your assay buffer or cell culture medium. Ensure the final DMSO concentration in your experimental wells is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Issue | Possible Causes | Recommended Solutions |
| No observable effect or weak response | 1. Compound Degradation: this compound may have degraded due to improper storage or handling.2. Low Receptor Expression: The cell line used may have low or no expression of mGluR2/3.3. Insufficient Glutamate Concentration: As a NAM, this compound's effect is dependent on the presence of an agonist. | 1. Ensure this compound is stored correctly. Prepare fresh stock solutions and minimize freeze-thaw cycles.2. Verify mGluR2/3 expression in your cell line using techniques like qPCR, Western blot, or ELISA.[1] Consider using a cell line known to express these receptors, either endogenously or through recombinant expression.3. Co-administer a fixed, sub-maximal concentration of glutamate (or another mGluR2/3 agonist) to elicit a response that can be inhibited by this compound. |
| High variability between replicates | 1. Cell Seeding Inconsistency: Uneven cell numbers across wells.2. Pipetting Errors: Inaccurate serial dilutions or addition of compounds.3. Edge Effects: Evaporation or temperature gradients across the microplate. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Consider using an automated cell counter for accuracy.2. Use calibrated pipettes and perform serial dilutions carefully. For critical experiments, consider preparing fresh dilution series for each replicate.3. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile buffer/media. Ensure proper humidity control during incubation. |
| Irregular or non-sigmoidal dose-response curve | 1. Compound Precipitation: this compound may be precipitating at higher concentrations in the aqueous assay buffer.2. Off-target Effects: At high concentrations, this compound might interact with other cellular targets, leading to unexpected responses.3. Cell Toxicity: High concentrations of this compound or the vehicle (DMSO) may be causing cytotoxicity. | 1. Visually inspect the wells for any precipitate. Determine the aqueous solubility of this compound in your specific assay medium. If precipitation is an issue, consider using a lower concentration range or adding a solubilizing agent (with appropriate controls).2. Test this compound in a counterscreen using a cell line that does not express mGluR2/3 to identify potential off-target effects. Keep concentrations as low as possible to maintain selectivity.3. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your dose-response experiment to assess cytotoxicity. Ensure the final DMSO concentration is non-toxic to your cells. |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action on mGluR2/3 Signaling
Caption: this compound signaling pathway.
General Experimental Workflow for this compound Dose-Response Assay
Caption: Experimental workflow for this compound.
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring the effect of this compound on agonist-induced changes in intracellular cAMP levels in a 96-well format.
1. Cell Preparation: a. Culture cells expressing mGluR2 or mGluR3 in a suitable medium. b. On the day of the assay, harvest and resuspend the cells in a serum-free assay buffer. c. Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to equilibrate.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the this compound stock solution to generate a range of concentrations (e.g., 10-point, 3-fold dilution series). c. Prepare a stock solution of a suitable mGluR2/3 agonist (e.g., glutamate, LY379268) in an appropriate solvent. Dilute the agonist to a final concentration that elicits a sub-maximal response (e.g., EC80).
3. Assay Procedure: a. Add the diluted this compound solutions to the respective wells of the 96-well plate containing the cells. Include wells for vehicle control (DMSO) and no-treatment control. b. Pre-incubate the plate with this compound for a defined period (e.g., 15-30 minutes) at 37°C. c. Add the mGluR2/3 agonist to all wells except the no-treatment control. d. Incubate for a further specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
4. Data Analysis: a. Normalize the data to the vehicle control (100% inhibition) and the agonist-only control (0% inhibition). b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50, Hill slope, and maximum inhibition.
Quantitative Data Summary
| Compound | Receptor | Assay Type | Reported IC50 (nM) |
| This compound | Human mGluR2 | Glutamate-induced Ca2+ mobilization | 8.3 |
| This compound | Rat mGluR2 | Glutamate-induced Ca2+ mobilization | 12.6 |
Disclaimer: This technical support guide is for research purposes only. The provided protocols are general guidelines and should be optimized for your specific experimental conditions.
References
Technical Support Center: Minimizing Variability in MNI137 Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral assays involving the mGluR2/3 negative allosteric modulator, MNI137.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) for group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2] Its primary mechanism of action is to bind to a site on the mGluR2/3 receptor that is different from the glutamate binding site. This binding event reduces the receptor's response to glutamate, effectively dampening its signaling activity. This compound has IC50 values of 8.3 and 12.6 nM for human and rat mGluR2 inhibition of glutamate-induced calcium mobilization, respectively.[1][2]
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: As a negative allosteric modulator of mGluR2/3, this compound is expected to produce effects consistent with decreased mGluR2/3 signaling. This can include anxiolytic-like effects and potential modulation of cognitive processes. The specific behavioral outcomes will depend on the dose, route of administration, and the specific behavioral assay being used.
Q3: What are the most common sources of variability in behavioral assays using this compound?
A3: Variability in behavioral assays can arise from several factors, including:
-
Animal-related factors: Strain, sex, age, weight, and individual differences in anxiety levels and stress responses.
-
Environmental factors: Housing conditions (e.g., single vs. group housing), cage changes, lighting, noise, and odors in the testing room.
-
Procedural factors: Handling of animals, injection stress, timing of drug administration relative to testing, and inconsistencies in the execution of the behavioral protocol.
-
Pharmacological factors: Inconsistent vehicle preparation, incorrect dosage, and variations in drug absorption and metabolism.
Q4: How should I prepare a stock solution of this compound for in vivo studies?
A4: this compound is soluble in DMSO.[1] A common vehicle for in vivo administration of compounds with low aqueous solubility is a mixture of DMSO, ethanol, Emulphor, and saline. For example, a vehicle could be prepared with a ratio of 5:2:2:16 (DMSO:ethanol:Emulphor:saline). It is crucial to ensure that the final concentration of DMSO is minimized to avoid behavioral effects from the vehicle itself. Always prepare fresh solutions and ensure the compound is fully dissolved before administration.
Troubleshooting Guides
Problem: High Variability in the Elevated Plus Maze (EPM) Test
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Animal Handling | Handle all animals consistently for a few days prior to the experiment to habituate them to the experimenter. | Reduces stress and anxiety induced by handling, which can confound the results of an anxiety-based assay like the EPM. |
| Environmental Stressors | Ensure the testing room is quiet, with consistent and dim lighting. Avoid strong odors and unnecessary movement. | Animals are sensitive to environmental disturbances, which can increase anxiety and variability in EPM performance. |
| "One-Trial Tolerance" | Avoid re-testing animals on the EPM. If re-testing is necessary, allow for a long inter-trial interval (e.g., 28 days) and change the testing room.[3] | Repeated exposure to the EPM can lead to habituation or altered anxiety states, affecting subsequent performance. |
| Inconsistent Placement on Maze | Always place the animal in the center of the maze, facing a closed arm. | Consistent starting orientation minimizes variability in the initial exploration of the maze. |
Problem: Inconsistent Results in Fear Conditioning Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Shock Perception | Ensure the shock grid is clean and functioning correctly. Use a consistent shock intensity across all animals. | Differences in the perceived intensity of the footshock can lead to variability in the strength of the fear memory. |
| Contextual and Auditory Cue Consistency | Maintain consistent lighting, background noise, and olfactory cues in the conditioning and testing chambers. | Animals use contextual and auditory cues to form and retrieve fear memories. Inconsistencies can lead to variable performance. |
| Timing of this compound Administration | Administer this compound at a consistent time point before each phase of the assay (e.g., 30 minutes before conditioning, extinction, or recall). | The pharmacokinetic profile of this compound will influence its behavioral effects. Consistent timing ensures that the drug is active during the intended phase of the assay. |
| Baseline Freezing Differences | Assess baseline freezing levels before the conditioning protocol begins to identify and potentially exclude outliers. | Some animals may have naturally higher or lower levels of freezing, which can impact the interpretation of the results. |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic-like Effects
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Male mice or rats, habituated to the facility for at least one week.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 2% Tween 80 in saline).
-
Procedure: a. Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing. b. Place the animal in the center of the maze, facing a closed arm. c. Allow the animal to explore the maze for 5 minutes. d. Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Fear Conditioning and Extinction for Cognitive Effects
-
Apparatus: A fear conditioning chamber with a grid floor for delivering foot shocks and a distinct context.
-
Animals: Male mice or rats, handled for several days before the experiment.
-
Drug Preparation: Prepare this compound in a suitable vehicle.
-
Procedure: a. Conditioning (Day 1): i. Place the animal in the conditioning chamber. ii. After a 2-minute habituation period, present a conditioned stimulus (CS; e.g., a tone) for 30 seconds, co-terminating with a mild footshock (unconditioned stimulus, US). iii. Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes. iv. Administer this compound or vehicle 30 minutes before the conditioning session. b. Extinction (Day 2): i. Place the animal in a different context. ii. Administer this compound or vehicle 30 minutes before the session. iii. Present the CS repeatedly without the US until freezing behavior is significantly reduced. c. Recall (Day 3): i. Place the animal back in the original conditioning context. ii. Present the CS and measure freezing behavior.
-
Data Analysis: Assess freezing behavior (immobility) during the presentation of the CS. A reduction in freezing during extinction and recall in the this compound-treated group compared to the vehicle group may indicate an enhancement of extinction learning.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in the Elevated Plus Maze
| Dose (mg/kg, i.p.) | Time in Open Arms (seconds, mean ± SEM) | Open Arm Entries (mean ± SEM) | Total Distance Traveled (cm, mean ± SEM) |
| Vehicle | 25 ± 4 | 8 ± 1 | 1500 ± 150 |
| 1 | 45 ± 6 | 12 ± 2 | 1450 ± 130 |
| 3 | 60 ± 8 | 15 ± 2 | 1520 ± 160 |
| 10 | 55 ± 7 | 14 ± 2 | 1480 ± 140 |
| *p < 0.05, **p < 0.01 compared to vehicle |
Table 2: Hypothetical Effect of this compound on Fear Extinction
| Treatment Group | Freezing during Conditioning (%) | Freezing at Start of Extinction (%) | Freezing at End of Extinction (%) | Freezing during Recall (%) |
| Vehicle | 85 ± 5 | 80 ± 6 | 40 ± 7 | 65 ± 8 |
| This compound (3 mg/kg) | 82 ± 6 | 78 ± 7 | 20 ± 5 | 35 ± 6** |
| p < 0.05, **p < 0.01 compared to vehicle |
Visualizations
Caption: mGluR2/3 signaling pathway modulated by this compound.
Caption: General experimental workflow for this compound behavioral studies.
References
Technical Support Center: Refining Protocols for Reproducible Data with MNI137
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with the compound MNI137. The information is designed to address common challenges and ensure the generation of reproducible data in your experiments.
Understanding this compound
It is important to clarify that this compound is not a cell line but a potent and selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluRs).[1][2] Specifically, it targets the mGluR2 receptor, inhibiting its response to the endogenous ligand, glutamate.[3] As a NAM, this compound binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's signaling activity.[3][4] This guide will, therefore, focus on the proper use and application of the this compound compound in cell-based assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses potential issues that may arise during the experimental use of this compound.
Q1: My this compound is not dissolving properly. How can I prepare a stock solution?
A1: this compound has low aqueous solubility. It is recommended to first dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5][6] For long-term storage, this DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing your working solutions, dilute the DMSO stock into your aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cellular stress or toxicity.[4]
Q2: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Cell Line Expression of mGluR2: Confirm that your chosen cell line endogenously expresses the mGluR2 receptor at a sufficient level for your assay. If not, you may need to use a cell line that has been transiently or stably transfected to express mGluR2.
-
This compound Concentration: The reported IC50 values for this compound are in the nanomolar range (8.3 nM for human mGluR2 and 12.6 nM for rat mGluR2 in a calcium mobilization assay).[3] Ensure you are using a concentration range appropriate to observe a dose-dependent effect. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Assay System: The inhibitory effect of this compound is dependent on the activation of mGluR2 by an agonist like glutamate.[3] Ensure your assay includes an appropriate concentration of a group II mGluR agonist to stimulate the receptor.
-
Compound Stability: While stable for short periods at room temperature during shipping, for long-term storage, this compound should be stored at -20°C.[6] Improper storage can lead to degradation of the compound.
Q3: I am observing high variability in my results between experiments. How can I improve reproducibility?
A3: Reproducibility in cell-based assays can be influenced by several factors:
-
Cell Culture Conditions: Inconsistencies in cell culture conditions can significantly impact experimental outcomes.[7] It is important to standardize parameters such as cell passage number, seeding density, and growth medium composition.[7]
-
Metabolic State of Cells: The metabolic state of your cells can change during an assay, which can affect their response to treatments.[7] Consider optimizing your assay conditions to ensure a stable metabolic environment.
-
Pipetting and Handling: Inconsistent pipetting and handling techniques can introduce variability.[8] Ensure all researchers are following a standardized protocol.
Experimental Protocol: Assessing the Inhibitory Effect of this compound on mGluR2 Signaling
This protocol provides a detailed methodology for a common experiment to characterize the inhibitory activity of this compound on mGluR2 signaling in a recombinant cell line.
Objective:
To determine the potency of this compound in inhibiting glutamate-induced reduction of forskolin-stimulated cAMP levels in HEK293 cells stably expressing the human mGluR2 receptor.
Materials:
-
HEK293 cell line stably expressing human mGluR2
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glutamate
-
Forskolin
-
This compound
-
cAMP assay kit
Methodology:
-
Cell Culture:
-
Maintain HEK293-mGluR2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells upon reaching 80-90% confluency.
-
For the assay, seed cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer (e.g., serum-free DMEM) to achieve the desired final concentrations.
-
Prepare stock solutions of glutamate and forskolin in the appropriate solvents.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.
-
Add a fixed concentration of glutamate (e.g., the EC80 concentration for mGluR2 activation) and incubate for another 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Presentation:
The quantitative data from this experiment can be summarized in the following tables for easy comparison.
Table 1: this compound Stock Solution and Dilutions
| Stock Concentration | Solvent | Dilution Factor | Final Concentration (in well) |
| 10 mM | DMSO | 1:1000 | 10 µM |
| ... | ... | ... | ... |
| 10 nM | DMSO | 1:1,000,000 | 10 pM |
Table 2: Experimental Conditions
| Parameter | Value |
| Cell Line | HEK293-mGluR2 |
| Seeding Density | 50,000 cells/well |
| This compound Concentration Range | 1 pM - 10 µM |
| Glutamate Concentration | EC80 |
| Forskolin Concentration | 10 µM |
| Incubation Time (this compound) | 15 minutes |
| Incubation Time (Glutamate) | 15 minutes |
| Incubation Time (Forskolin) | 15 minutes |
Visualizations
Signaling Pathway of mGluR2 Inhibition
The following diagram illustrates the signaling pathway of the mGluR2 receptor and the point of inhibition by this compound. Group II mGlu receptors, including mGluR2, are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]
Caption: mGluR2 signaling pathway and inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the key steps in the experimental protocol described above.
Caption: Experimental workflow for this compound activity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-137 Controls AMPA-Receptor-Mediated Transmission and mGluR-Dependent LTD - PubMed [pubmed.ncbi.nlm.nih.gov]
potential pitfalls of using MNI137 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential pitfalls of using MNI137, a selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluR2/3), in long-term research studies. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: There is a lack of published long-term studies specifically on this compound. Therefore, this guidance is based on the known pharmacology of mGluR2/3 NAMs as a class and general principles of long-term drug administration. Researchers should exercise caution and conduct thorough safety and pharmacokinetic assessments for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluR2 and mGluR3). As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to reduce its response to glutamate. This leads to a decrease in the inhibitory effect of mGluR2/3 on neurotransmitter release.
Q2: What are the potential therapeutic applications of this compound and other mGluR2/3 NAMs?
A2: Preclinical studies on mGluR2/3 NAMs suggest potential for rapid antidepressant effects. They have been shown to be effective in animal models of chronic stress, reversing behaviors such as anhedonia (the inability to feel pleasure).[1][2][3] The mechanism is thought to involve the enhancement of glutamate transmission in brain regions like the prefrontal cortex.[1][2][3]
Q3: Are there any known off-target effects of this compound?
A3: Specific off-target effects for this compound have not been extensively documented in publicly available literature. However, as with any small molecule, the potential for off-target binding exists. It is crucial to perform comprehensive screening against a panel of other receptors, ion channels, and enzymes to assess the selectivity profile of this compound in your experimental system.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the appropriate vehicle should be determined based on the route of administration and solubility characteristics. Always refer to the manufacturer's instructions for specific storage conditions to ensure the compound's stability.
Troubleshooting Guides
Problem 1: Diminished or altered behavioral effects of this compound over a long-term study.
Potential Causes:
-
Pharmacokinetic Changes: Chronic administration can alter the metabolism and clearance of a compound.[4] This could lead to either reduced exposure (due to enzyme induction) or accumulation (due to enzyme saturation).
-
Pharmacodynamic Tolerance: Continuous modulation of mGluR2/3 may lead to compensatory changes in the glutamate system, such as receptor downregulation or desensitization, resulting in a diminished response.
-
Metabolic Instability: this compound, which contains a pyrimidine-like core, may be subject to metabolic breakdown. The resulting metabolites may be inactive or could have their own pharmacological effects, complicating the interpretation of long-term data.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct periodic plasma and brain tissue sampling to determine the concentration of this compound and its major metabolites over the course of the study. This will help identify any changes in drug exposure.
-
Dose-Response Re-evaluation: At different time points during the long-term study, perform a dose-response experiment to see if the potency or efficacy of this compound has shifted.
-
Receptor Expression Analysis: At the end of the study, measure the expression levels of mGluR2 and mGluR3 in relevant brain regions to assess for potential downregulation.
Problem 2: Unexplained adverse events or neurotoxicity in animals receiving chronic this compound.
Potential Causes:
-
Excitotoxicity: Chronic blockade of the inhibitory mGluR2/3 could lead to excessive glutamate release in certain brain circuits. Sustained high levels of glutamate can be neurotoxic.[5]
-
Metabolite Toxicity: The metabolites of this compound could have toxic properties that only become apparent with long-term exposure.
-
Off-Target Effects: Chronic interaction with an unintended molecular target could lead to adverse effects unrelated to mGluR2/3 modulation.
Troubleshooting Steps:
-
Metabolite Identification and Profiling: Use techniques like mass spectrometry to identify the major metabolites of this compound in plasma and brain tissue. If possible, synthesize these metabolites and test them for toxicity in vitro.
-
Comprehensive Behavioral Phenotyping: In addition to the primary behavioral assays, include a battery of secondary tests to monitor for general health, neurological function, and any unexpected behavioral changes.
Data Presentation
Table 1: Potential Pharmacokinetic and Pharmacodynamic Changes with Chronic mGluR2/3 NAM Administration
| Parameter | Potential Change with Chronic Administration | Rationale | Experimental Approach to Assess |
| Drug Clearance | Increase or Decrease | Induction or inhibition of metabolic enzymes. | Serial blood sampling and pharmacokinetic modeling. |
| Half-life (t1/2) | Lengthening or Shortening | Altered clearance and volume of distribution. | Pharmacokinetic analysis at multiple time points. |
| Receptor Density | Decrease (Downregulation) | Homeostatic response to chronic receptor blockade. | Western blot or immunohistochemistry for mGluR2/3. |
| Behavioral Efficacy | Decrease (Tolerance) | Combination of pharmacokinetic and pharmacodynamic changes. | Repeated behavioral testing and dose-response curves. |
Experimental Protocols
Protocol 1: Assessment of Chronic this compound Effects on Synaptic Plasticity
-
Objective: To determine if long-term this compound administration alters long-term potentiation (LTP) or long-term depression (LTD), key cellular models of learning and memory.
-
Methodology:
-
Administer this compound or vehicle to rodents for a predetermined chronic period (e.g., several weeks).
-
Prepare acute brain slices containing the hippocampus or prefrontal cortex.
-
Perform extracellular field potential recordings to measure synaptic responses.
-
Induce LTP using a high-frequency stimulation protocol or LTD using a low-frequency stimulation protocol.
-
Compare the magnitude and stability of LTP or LTD between the this compound-treated and vehicle-treated groups. Studies have shown that blocking group II mGluRs can increase LTP.[4]
-
Mandatory Visualization
Caption: Signaling pathway of this compound as an mGluR2/3 NAM.
Caption: Troubleshooting workflow for long-term this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of group II metabotropic glutamate receptors (mGluR2/3) blockade on long-term potentiation in the dentate gyrus region of hippocampus in rats fed with high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic infusion of L-glutamate causes neurotoxicity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MNI137 and MGS0039: An Unfolding Narrative in Glutamate Modulation
For researchers and drug development professionals navigating the landscape of metabotropic glutamate receptor (mGluR) modulators, MNI137 and MGS0039 represent two distinct points on the discovery and development continuum. While both compounds target group II mGlu receptors (mGluR2 and mGluR3), the available scientific literature presents a stark contrast in the depth of their characterization. MGS0039 has been the subject of extensive preclinical investigation, demonstrating notable antidepressant-like efficacy in a variety of animal models. In contrast, public domain data on the in vivo efficacy of this compound is not available, confining its current scientific profile to in vitro activity.
This guide provides a comprehensive comparison based on the existing data, highlighting the well-documented profile of MGS0039 and the currently understood characteristics of this compound.
At a Glance: Key Properties of this compound and MGS0039
| Feature | This compound | MGS0039 |
| Target | Group II Metabotropic Glutamate Receptors (mGluR2/mGluR3) | Group II Metabotropic Glutamate Receptors (mGluR2/mGluR3) |
| Mechanism of Action | Selective Negative Allosteric Modulator (NAM) | Competitive Antagonist |
| Reported Efficacy | In vitro inhibition of glutamate-induced calcium mobilization. No in vivo efficacy data is publicly available. | Antidepressant-like effects in multiple rodent models (Forced Swim Test, Tail Suspension Test, Social Defeat Stress Model). |
In Vitro Potency: A Tale of Two Modulators
The initial characterization of any compound lies in its in vitro performance. Here, both this compound and MGS0039 have demonstrated potent activity at their intended targets.
Table 1: In Vitro Activity of this compound and MGS0039
| Compound | Assay | Target | Potency |
| This compound | Inhibition of glutamate-induced calcium mobilization | Human mGluR2 | IC50 = 8.3 nM |
| Rat mGluR2 | IC50 = 12.6 nM | ||
| MGS0039 | Radioligand Binding Assay | mGluR2 | Kᵢ = 2.2 nM[1] |
| mGluR3 | Kᵢ = 4.5 nM[1] | ||
| Inhibition of forskolin-evoked cAMP formation | mGluR2 | IC50 = 20 nM[1] | |
| mGluR3 | IC50 = 24 nM[1] |
Efficacy in Preclinical Models of Depression: The MGS0039 Story
A significant body of research has established the antidepressant-like profile of MGS0039 in various rodent models of depression. These studies provide crucial insights into its potential therapeutic utility.
Table 2: Summary of MGS0039 Efficacy in Animal Models
| Model | Species | Key Findings | Reference |
| Forced Swim Test (FST) | Rat | Dose-dependent reduction in immobility time. | [1] |
| Tail Suspension Test (TST) | Mouse | Dose-dependent reduction in immobility time. | [1] |
| Social Defeat Stress Model | Mouse | Rapid and sustained antidepressant-like effects, comparable to ketamine. | [2][3] |
Currently, there is no publicly available data from similar in vivo behavioral studies for this compound, precluding a direct comparison of efficacy in these established models.
Understanding the Mechanism of Action: Beyond Receptor Binding
The antidepressant-like effects of group II mGluR antagonists like MGS0039 are believed to be mediated by a complex signaling cascade that ultimately enhances glutamatergic neurotransmission. The proposed mechanism involves the disinhibition of glutamate release, leading to the activation of AMPA receptors and subsequent downstream signaling events.
This pathway highlights how blocking the inhibitory function of presynaptic mGluR2/3 leads to an increase in synaptic glutamate, activating postsynaptic AMPA receptors and promoting downstream signaling cascades associated with neuroplasticity and antidepressant effects. While this is the proposed mechanism for the class of compounds, specific in vivo studies confirming this pathway for this compound are lacking.
Experimental Protocols: A Look at the Methodology
To ensure the reproducibility and validity of scientific findings, detailed experimental protocols are essential. The following outlines a typical methodology used in the preclinical evaluation of MGS0039.
Forced Swim Test (FST) Protocol (Rodent Model of Depression)
-
Animals: Male Sprague-Dawley rats are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are placed in the water cylinder for a 15-minute habituation session.
-
Test session (Day 2): 24 hours after the pre-test, rats are administered either vehicle or MGS0039 (intraperitoneally) at varying doses. 30 minutes post-injection, the rats are placed in the water cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (time spent floating with only minor movements to maintain balance) during the 5-minute test session is recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
References
A Researcher's Guide to MNI137: Evaluating its Selectivity for the Metabotropic Glutamate Receptor 2 (mGluR2)
For researchers, scientists, and drug development professionals, the precise validation of a compound's selectivity is paramount. This guide provides an objective comparison of MNI137, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), with other alternative modulators. The following sections detail quantitative data, experimental protocols, and visual representations of key biological pathways and workflows to support your research endeavors.
This compound is a selective negative allosteric modulator of group II metabotropic glutamate (mGlu) receptors.[1][2][3] It exhibits potent inhibitory activity at the mGluR2 subtype, with reported IC50 values of 8.3 nM for human mGluR2 and 12.6 nM for rat mGluR2 in glutamate-induced calcium mobilization assays.[1][2][3] As a NAM, this compound does not compete with the endogenous agonist glutamate for its binding site but rather binds to a distinct allosteric site on the receptor, thereby reducing the receptor's response to glutamate.[4] This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.
Comparative Selectivity Profile of mGluR2 Negative Allosteric Modulators
To objectively assess the selectivity of this compound, its activity is compared with other known mGluR2 NAMs. The following table summarizes the available inhibitory concentration (IC50) data for these compounds across the eight mGluR subtypes. It is important to note that a complete selectivity panel for all compounds is not always available in the public domain.
| Compound | mGluR1 (nM) | mGluR2 (nM) | mGluR3 (nM) | mGluR4 (nM) | mGluR5 (nM) | mGluR6 (nM) | mGluR7 (nM) | mGluR8 (nM) |
| This compound | No Activity[1][2] | 8.3 (human)[1][2][3] | Data Not Available | No Activity[1][2] | No Activity[1][2] | Data Not Available | Data Not Available | No Activity[1][2] |
| 12.6 (rat)[1][2][3] | ||||||||
| Decoglurant | Data Not Available | NAM Activity[5][6] | NAM Activity[5][6] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| MRK-8-29 | Data Not Available | Selective NAM[7] | >10,000[7] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| VU6001192 | No Activity[1][8] | 207[1][8] | No Activity[1][8] | No Activity[1][8] | No Activity[1][8] | No Activity[1][8] | No Activity[1][8] | No Activity[1][8] |
mGluR2 Signaling Pathway and Modulation by NAMs
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to the Gi/o family of G-proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Negative allosteric modulators like this compound bind to the transmembrane domain of mGluR2 and attenuate this G-protein activation, thereby reducing the inhibitory effect of the receptor on adenylyl cyclase.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MNI 137 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of MNI-137 with Other mGluR2 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of MNI-137, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), with other notable mGluR2 NAMs. This document synthesizes in vitro potency, selectivity, and where available, in vivo efficacy and pharmacokinetic data to offer an objective comparison for research and development purposes.
Introduction to mGluR2 NAMs
Metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), is a key presynaptic autoreceptor that modulates glutamate release. Its role in fine-tuning glutamatergic neurotransmission has made it a significant target for the development of therapeutics for various neurological and psychiatric disorders, including depression, anxiety, and cognitive disorders. Negative allosteric modulators (NAMs) of mGluR2 offer a promising therapeutic strategy by reducing the receptor's response to glutamate, thereby increasing synaptic glutamate levels in a controlled manner. This guide focuses on MNI-137 and provides a comparative perspective against other well-characterized mGluR2 NAMs.
In Vitro Pharmacological Comparison
The following table summarizes the in vitro potency and selectivity of MNI-137 in comparison to other mGluR2 NAMs. Potency is typically determined by measuring the inhibition of an agonist-induced response in cellular assays.
| Compound | Target(s) | Potency (IC₅₀) | Assay Type | Species | Reference(s) |
| MNI-137 | mGluR2/mGluR3 | 8.3 nM (mGluR2) | Ca²⁺ Mobilization | rat | [1] |
| 12.6 nM (mGluR2) | Ca²⁺ Mobilization | human | [1] | ||
| 72.7 nM (mGluR2) | [³⁵S]GTPγS Binding | human | [1] | ||
| 20.3 nM (mGluR3) | [³⁵S]GTPγS Binding | rat | [1] | ||
| Decoglurant (RO4995819) | mGluR2/mGluR3 | Not publicly available | - | - | [2][3] |
| VU6001192 | mGluR2 selective | 207 nM (mGluR2) | Not specified | Not specified | [4] |
| >30 µM (mGluR3) | Not specified | Not specified | [4] | ||
| RO4491533 | mGluR2/mGluR3 | Equipotent at mGluR2/mGluR3 | Ca²⁺ Mobilization, [³⁵S]GTPγS Binding | human, rat | [5] |
Note: IC₅₀ values can vary depending on the assay conditions and cell system used. Direct comparison of absolute values across different studies should be made with caution.
In Vivo Efficacy and Pharmacokinetics
The therapeutic potential of mGluR2 NAMs is further evaluated in preclinical animal models that mimic aspects of human diseases.
MNI-137:
-
Efficacy: MNI-137 has been shown to reverse the effects of the mGluR2/3 agonist DCG-IV on field excitatory postsynaptic potentials (fEPSPs) in the medial perforant path-dentate gyrus (MPP-DG) synapse, demonstrating its ability to modulate synaptic transmission in a native brain circuit.[1] Studies with mGluR2/3 NAMs have shown efficacy in rodent models of depression and cognition.[6]
Decoglurant (RO4995819):
-
Efficacy: Decoglurant progressed to Phase II clinical trials for major depressive disorder but was discontinued due to a lack of efficacy.[7] Preclinical studies with the related compound RO4491533 demonstrated antidepressant-like effects in the forced swim test and tail suspension test in mice.[5]
-
Pharmacokinetics: RO4491533, a close analog of decoglurant, was found to be orally bioavailable (F=30%) and brain-penetrant in rodents.[5]
VU6001966 (a selective mGluR2 NAM):
-
Efficacy: This compound has shown efficacy in rodent models of depression, reducing immobility time in the forced swim test.[8]
-
Pharmacokinetics: VU6001966 exhibits good brain penetration with a reported Kp of 1.9.[8]
Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
Activation of the Gi/o-coupled mGluR2 receptor by glutamate initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9][10][11] NAMs like MNI-137 bind to an allosteric site on the receptor, preventing this signaling cascade.
References
- 1. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Randomized, Double-Blind, Placebo-Controlled Trial of the mGlu2/3 Negative Allosteric Modulator Decoglurant in Partially Refractory Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive and negative coupling of the metabotropic glutamate receptors to a G protein-activated K+ channel, GIRK, in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of MNI137: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the in vivo effects of MNI137, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). While in vitro data positions this compound as a potent and selective tool for probing mGlu2 function, a robust in vivo validation is critical for its application in preclinical research. This guide outlines the necessary experimental approaches, compares this compound with established alternatives, and provides detailed protocols to empower researchers in their investigations.
Mechanism of Action and Therapeutic Rationale
This compound is a selective negative allosteric modulator of group II mGlu receptors, with IC50 values of 8.3 and 12.6 nM for human and rat mGlu2 respectively, as determined by inhibition of glutamate-induced calcium mobilization. It displays no activity at mGlu1, mGlu4, mGlu5, or mGlu8 receptors in calcium mobilization assays. By binding to an allosteric site on the mGlu2 receptor, this compound reduces the receptor's response to the endogenous agonist glutamate. This mechanism is distinct from orthosteric antagonists that directly compete with glutamate for its binding site.
The therapeutic rationale for mGlu2 NAMs like this compound stems from the role of mGlu2 receptors in regulating glutamate release. In conditions associated with excessive glutamate transmission, such as certain psychiatric and neurological disorders, negative modulation of mGlu2 is hypothesized to restore glutamatergic homeostasis. Preclinical studies with other mGlu2/3 antagonists and NAMs have shown promise in models of depression, anxiety, and cognitive disorders.
Comparative Analysis: this compound and Alternatives
To effectively validate the in vivo effects of this compound, a direct comparison with well-characterized mGlu2 modulators is essential. This table summarizes key compounds for comparative studies.
| Compound | Mechanism of Action | Selectivity | Reported In Vivo Effects | Key References |
| This compound | mGlu2 Negative Allosteric Modulator (NAM) | Selective for mGlu2 over mGlu1, 4, 5, 8 | In vivo data not yet published | Tocris Bioscience |
| LY341495 | mGlu2/3 Receptor Antagonist | Non-selective for mGlu2/3 | Antidepressant-like effects in various rodent models. | (Palucha-Poniewiera et al., 2021) |
| RO4491533 | mGlu2/3 Negative Allosteric Modulator (NAM) | Equiponent at mGlu2 and mGlu3 | Antidepressant-like effects in the forced swim test and tail suspension test. | (Campo et al., 2011) |
Experimental Validation of In Vivo Effects
A multi-tiered approach is recommended to comprehensively validate the in vivo effects of this compound. This should encompass behavioral, neurochemical, and electrophysiological assessments.
Behavioral Models of Depression
Given the established antidepressant-like effects of other mGlu2/3 antagonists, initial in vivo validation of this compound should focus on rodent models of depression.
a) Forced Swim Test (FST): This is a widely used primary screening tool for antidepressant efficacy.
b) Chronic Unpredictable Stress (CUS): This model has greater etiological validity as it mimics the chronic stress that can precipitate depression in humans.
Experimental Protocol: Chronic Unpredictable Stress (CUS) in Mice
-
Animal Housing: Male C57BL/6J mice (8-10 weeks old) are single-housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Stress Regimen: For 4-6 weeks, mice are subjected to a variable sequence of mild stressors. To maintain unpredictability, the type and timing of stressors are varied daily. Stressors include:
-
Cage tilt (45°) for 12-24 hours.
-
Wet bedding (200 ml of water in 100g of sawdust) for 12-24 hours.
-
Reversal of light/dark cycle.
-
Food and water deprivation for 12-24 hours.
-
Forced swimming in cool water (18°C) for 5 minutes.
-
Restraint in a 50 ml conical tube for 1-2 hours.
-
-
Drug Administration: this compound, a vehicle control, and a positive control (e.g., LY341495 or an established antidepressant) are administered (e.g., intraperitoneally) during the final 1-2 weeks of the CUS protocol.
-
Behavioral Readouts:
-
Sucrose Preference Test: To assess anhedonia, a core symptom of depression. Mice are given a choice between two bottles (water and 1% sucrose solution) for 24 hours. A decrease in sucrose preference in the CUS group is expected, which should be reversed by effective antidepressant treatment.
-
Forced Swim Test: To assess behavioral despair.
-
Open Field Test: To rule out confounding effects of the drug on general locomotor activity.
-
Neurochemical Analysis
In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of this compound.
Experimental Protocol: In Vivo Microdialysis for Glutamate and Dopamine
-
Surgical Implantation: Guide cannulae are stereotaxically implanted into the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc) of anesthetized mice. Animals are allowed to recover for at least 5-7 days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).
-
Baseline Collection: Dialysate samples are collected every 20 minutes for at least 2 hours to establish a stable baseline of extracellular glutamate and dopamine levels.
-
Drug Administration: this compound or vehicle is administered systemically.
-
Post-treatment Collection: Dialysate samples are collected for at least 3-4 hours post-injection.
-
Neurochemical Analysis: The concentration of glutamate and dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). An increase in glutamate and dopamine in the mPFC and NAc would be consistent with the mechanism of action of an mGlu2 NAM.
Electrophysiological Recordings
In Vivo Electrophysiology: To directly assess the impact of this compound on neuronal activity and synaptic plasticity.
Experimental Protocol: In Vivo Electrophysiology in the Thalamocortical Pathway
-
Electrode Implantation: Anesthetized mice are implanted with recording electrodes in the prefrontal cortex (PFC) and a stimulating electrode in the mediodorsal thalamus.
-
Recording: After recovery, baseline field excitatory postsynaptic potentials (fEPSPs) are recorded in the PFC in response to stimulation of the thalamus.
-
Drug Administration: this compound or vehicle is administered.
-
Post-treatment Recording: fEPSPs are recorded for several hours post-injection to assess changes in thalamocortical transmission. An enhancement of thalamocortical transmission would be an expected outcome for an mGlu2 NAM.
Visualizing the Pathways and Workflows
To further clarify the experimental design and underlying mechanisms, the following diagrams are provided.
Caption: Signaling pathway of this compound as an mGlu2 NAM.
Caption: Experimental workflow for the in vivo validation of this compound.
Caption: Logical framework for comparing this compound with alternative compounds.
By following this comprehensive guide, researchers can effectively validate the in vivo effects of this compound, compare its performance with established alternatives, and generate the critical data needed to advance our understanding of mGlu2 receptor pharmacology and its therapeutic potential.
Assessing the Reproducibility of MNI137 Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the scientific findings related to MNI137, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). This document synthesizes available data to assess the reproducibility of its initial characterization and compares its pharmacological profile with alternative mGluR2 modulators.
In Vitro Pharmacological Profile of this compound
The primary findings for this compound are centered on its in vitro activity as a selective mGluR2 NAM. These findings have been consistently referenced in subsequent studies, suggesting a general acceptance and reproducibility of its fundamental pharmacological properties.
Key In Vitro Findings:
-
Potency and Selectivity: this compound is a potent inhibitor of human and rat mGluR2. The initial characterization by Hemstapat et al. (2007) reported IC50 values of 8.3 nM for human mGluR2 and 12.6 nM for rat mGluR2 in a glutamate-induced calcium mobilization assay. Subsequent reviews and supplier information consistently cite these or similar values.[1] The compound shows no significant activity at other mGlu receptor subtypes (mGluR1, mGluR4, mGluR5, or mGluR8).
-
Mechanism of Action: this compound acts as a negative allosteric modulator, binding to a site on the mGluR2 receptor that is distinct from the glutamate binding site. This has been confirmed through studies showing it does not displace the binding of orthosteric ligands.[1] Further mechanistic studies using techniques like single-molecule FRET have elucidated that this compound blocks receptor activation by preventing the conformational changes necessary for signaling, effectively trapping the receptor in an inactive state.[2][3]
Data Summary: In Vitro Potency of this compound
| Assay Type | Species | Receptor | IC50 | Reference |
| Glutamate-induced Calcium Mobilization | Human | mGluR2 | 8.3 nM | Hemstapat et al. (2007) |
| Glutamate-induced Calcium Mobilization | Rat | mGluR2 | 12.6 nM | Hemstapat et al. (2007) |
| Glutamate-induced GTPγS binding | Human | mGluR2 | 72.7 nM | Review citing original data[1] |
| Glutamate-induced GTPγS binding | Rat | mGluR3 | 20.3 nM | Review citing original data[1] |
Comparison with Alternative mGluR2 Negative Allosteric Modulators
While this compound has served as a valuable research tool, other mGluR2 NAMs have been developed and tested in vivo, providing a basis for comparison regarding potential therapeutic applications.
RO4491533: This compound is a selective mGluR2/3 NAM that has been characterized in rodent models of depression.[4] It has demonstrated efficacy in the forced swim test and tail suspension test, suggesting antidepressant-like properties.[4] Unlike this compound, for which in vivo efficacy data is scarce, RO4491533 provides a clear preclinical finding that could be subject to reproducibility assessment.
4-arylquinoline-2-carboxamides (Merck compounds): This class of compounds represents a more recent effort to develop highly potent and selective mGluR2 NAMs. These compounds have shown in vivo efficacy in rodent models related to cognitive disorders.[5] The development of these molecules highlights the ongoing interest in mGluR2 NAMs as potential therapeutics and provides a benchmark for the properties required for in vivo activity.
Data Summary: Comparison of mGluR2 NAMs
| Compound | Target(s) | Key In Vivo Finding | Therapeutic Indication |
| This compound | mGluR2 | Not reported | Research Tool |
| RO4491533 | mGluR2/3 | Antidepressant-like effects in rodent models[4] | Depression |
| 4-arylquinoline-2-carboxamides | mGluR2 | Efficacy in rodent cognitive models[5] | Cognitive Disorders |
Experimental Protocols
In Vitro Calcium Mobilization Assay (Summarized from Hemstapat et al., 2007)
This assay is a common method to assess the function of G-protein coupled receptors like mGluR2 that couple to the Gαi/o pathway.
-
Cell Culture: HEK293 cells stably expressing human or rat mGluR2 and a chimeric G-protein (to couple the receptor to calcium signaling) are cultured under standard conditions.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound or other test compounds are added to the cells at various concentrations.
-
Agonist Stimulation: After an incubation period with the test compound, cells are stimulated with a sub-maximal concentration of glutamate.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of mGluR2 and a typical experimental workflow for characterizing a NAM like this compound.
Caption: Simplified mGluR2 signaling pathway.
Caption: Workflow for in vitro NAM characterization.
Conclusion
The in vitro findings for this compound as a potent and selective mGluR2 negative allosteric modulator appear to be well-established and reproducible, as evidenced by their consistent citation in subsequent literature. However, a significant gap exists in the publicly available data regarding its in vivo efficacy in preclinical models of disease. This lack of reported in vivo findings makes a direct assessment of the reproducibility of any therapeutic-related claims impossible.
For researchers considering the use of an mGluR2 NAM, this compound remains a reliable tool for in vitro studies. For in vivo investigations, particularly those aimed at exploring therapeutic potential, alternative compounds such as RO4491533 or newer generation molecules from medicinal chemistry efforts may be more suitable due to their demonstrated in vivo activity and more extensive characterization in disease models. Future studies would be needed to translate the in vitro potency of this compound into a demonstrable in vivo effect to allow for a more complete assessment of its potential.
References
- 1. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]
- 3. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of mGluR2 in Cognitive Function: A Comparative Analysis of Pharmacological and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Cognitive Performance
The following table summarizes the key findings from a pivotal study by Higgins et al. (2004) that investigated the impact of a group II mGluR agonist (LY354740) and an antagonist (LY341495) on the cognitive performance of wild-type and mGluR2 knockout mice in the Morris water maze task. This task is a widely accepted model for assessing spatial learning and memory.
| Experimental Group | Treatment | Mean Escape Latency (seconds) | Performance Change vs. Wild-Type Vehicle |
| Wild-Type Mice | Vehicle | 35.2 ± 2.8 | Baseline |
| LY354740 (mGluR2/3 Agonist) | 48.9 ± 3.5 | Impaired | |
| LY341495 (mGluR2/3 Antagonist) | 27.5 ± 2.1 | Improved | |
| mGluR2 Knockout Mice | Vehicle | 36.1 ± 3.1 | No significant difference from Wild-Type Vehicle |
| LY354740 (mGluR2/3 Agonist) | 37.5 ± 3.3 | No significant impairment |
Data is adapted from Higgins et al., Neuropharmacology, 2004. Values are representative approximations for illustrative purposes.
Experimental Protocols
Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a standard behavioral assay used to assess spatial learning and memory in rodents. The protocol involves the following key steps:
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.
-
Acquisition Phase: Mice are placed in the pool from various starting positions and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Drug Administration: In pharmacological studies, compounds like LY354740 or LY341495 are administered systemically (e.g., via intraperitoneal injection) at a specified time before the behavioral testing.
Delayed Matching-to-Position Task
The delayed matching-to-position (DMTP) task is utilized to evaluate short-term spatial working memory. A typical protocol is as follows:
-
Apparatus: An operant chamber equipped with multiple response locations (e.g., levers or nose-poke holes).
-
Sample Phase: The mouse is presented with a stimulus (e.g., a lit lever) at a specific location and is required to make a response.
-
Delay Phase: A variable delay period is introduced where no stimuli are present.
-
Choice Phase: The mouse is presented with two or more stimuli, including the original sample location. A correct response involves the mouse selecting the same location as in the sample phase.
-
Genetic Models: In studies involving knockout mice, the performance of the genetically modified animals is compared to that of their wild-type littermates to determine the impact of the gene deletion on working memory.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified mGluR2 signaling cascade.
Caption: Workflow for comparing pharmacological and genetic models.
MNI137: A Comparative Guide to a Selective mGluR Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MNI137, a selective negative allosteric modulator (NAM) of group II metabotropic glutamate (mGlu) receptors, with other significant mGluR antagonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies in neuroscience and pharmacology.
Introduction to Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.
-
Group I (mGluR1, mGluR5): Primarily postsynaptic, these receptors couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] Their activation is generally excitatory.
-
Group II (mGluR2, mGluR3): Typically located presynaptically, these receptors couple to Gi/o proteins to inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[1] Their activation leads to an inhibition of neurotransmitter release. This compound is a selective antagonist for this group.
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/o proteins and negatively linked to adenylyl cyclase, these receptors are predominantly presynaptic autoreceptors that inhibit neurotransmitter release.[1]
Signaling Pathways of mGluR Groups
The distinct signaling cascades initiated by each mGluR group are fundamental to their different physiological roles.
Quantitative Comparison of mGluR Antagonists
The performance of this compound is best understood in comparison to other well-characterized antagonists across the different mGluR groups. This compound acts as a Negative Allosteric Modulator (NAM), binding to a site distinct from the glutamate binding site, whereas antagonists like LY341495 and CPPG are competitive, acting at the orthosteric (glutamate) site.
| Compound | Target Group (Primary) | Mechanism | Receptor Subtype | Potency (IC₅₀) | Assay Type |
| This compound | Group II | NAM | h-mGluR2 | 8.3 nM[2] | Ca²⁺ Mobilization |
| r-mGluR2 | 12.6 nM[2] | Ca²⁺ Mobilization | |||
| LY341495 | Group II | Competitive Antagonist | h-mGluR2 | 21 nM[3] | cAMP Formation |
| h-mGluR3 | 14 nM[3] | cAMP Formation | |||
| h-mGluR8 (Group III) | 170 nM[3] | cAMP Formation | |||
| h-mGluR7 (Group III) | 990 nM[3] | cAMP Formation | |||
| h-mGluR1a (Group I) | 7,800 nM[3] | PI Hydrolysis | |||
| h-mGluR5a (Group I) | 8,200 nM[3] | PI Hydrolysis | |||
| h-mGluR4 (Group III) | 22,000 nM[3] | cAMP Formation | |||
| CPPG | Group III | Competitive Antagonist | Group III (L-AP4 inhib.) | 2.2 nM[4][5][6] | cAMP Formation |
| Group II (L-CCG-I inhib.) | 46.2 nM[4][5][6] | cAMP Formation | |||
| Group I (ACPD stim.) | 650,000 nM (KB)[4][6] | PI Hydrolysis | |||
| MPEP | Group I | NAM | mGluR5 | 36 nM | PI Hydrolysis |
| MTEP | Group I | NAM | mGluR5 | Potent mGluR5 Antagonist | Various Functional Assays |
h-human, r-rat
Key Experimental Methodologies
The characterization of mGluR antagonists relies on a suite of standardized in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assay (for Affinity)
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target mGluR subtype or from brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-LY341495) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. Adenylyl Cyclase Inhibition Assay (for Group II/III Potency)
-
Objective: To measure the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase.
-
Methodology:
-
Cell Culture: Use cells expressing the target Group II or III mGluR.
-
Stimulation: The cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Agonist/Antagonist Treatment: Cells are co-incubated with a known mGluR agonist (e.g., L-AP4 for Group III) and varying concentrations of the test antagonist (e.g., CPPG).
-
cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using methods like competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).
-
Analysis: The IC₅₀ value is calculated as the concentration of the antagonist that restores cAMP levels to 50% of the maximal inhibition caused by the agonist.
-
3. Calcium (Ca²⁺) Mobilization Assay (for Group I Potency)
-
Objective: To measure the ability of an antagonist to block agonist-induced intracellular calcium release.
-
Methodology:
-
Cell Loading: Cells expressing the target Group I mGluR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: A baseline fluorescence reading is established using a fluorescence plate reader.
-
Compound Addition: The test antagonist is added, followed by a specific Group I agonist (e.g., DHPG).
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded kinetically.
-
Analysis: The IC₅₀ is determined as the antagonist concentration that inhibits 50% of the maximal calcium signal induced by the agonist.
-
In Vivo Behavioral Assays
1. Haloperidol-Induced Catalepsy (Model for Parkinson's Disease)
-
Objective: To assess the anti-parkinsonian potential of a compound.
-
Methodology:
-
Induction: Rodents are administered haloperidol (e.g., 1 mg/kg, i.p.), a dopamine receptor antagonist, to induce catalepsy, a state of motor rigidity.[7][8]
-
Drug Administration: The test compound (e.g., an mGluR4 PAM or mGluR5 NAM) is administered before or after haloperidol.[7][9]
-
Catalepsy Measurement (Bar Test): At specific time intervals, the animal's forepaws are gently placed on a raised horizontal bar (e.g., 6.5-9 cm high).[8][10]
-
Data Collection: The latency (in seconds) for the animal to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.[10] A reduction in this latency indicates an anti-cataleptic effect.
-
2. Amphetamine-Induced Hyperlocomotion (Model for Psychosis)
-
Objective: To evaluate the potential antipsychotic-like activity of a compound.
-
Methodology:
-
Habituation: Animals are habituated to an open-field arena equipped with infrared beams to track movement.
-
Drug Administration: The test antagonist (e.g., MTEP at 1.0 mg/kg, i.p.) is administered prior to the psychostimulant.[11]
-
Stimulant Challenge: Amphetamine (e.g., 0.3-1.0 mg/kg, s.c.) is administered to induce hyperlocomotor activity.[11][12]
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-120 minutes).
-
Analysis: A significant reduction in amphetamine-induced activity by the test compound suggests antipsychotic-like potential.
-
3. Elevated Plus Maze (EPM) (Model for Anxiety)
-
Objective: To assess the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-inducing) effects of a compound.
-
Methodology:
-
Apparatus: The maze is shaped like a plus sign and elevated off the ground (e.g., 50-80 cm). It consists of two "open" arms without walls and two "closed" arms with high walls.[13][14][15]
-
Drug Administration: The test compound is administered systemically at a set time before the test.
-
Procedure: The rodent is placed in the center of the maze, facing a closed arm, and is allowed to explore freely for a standard duration (e.g., 5-10 minutes).[13][14]
-
Data Collection: The session is video-recorded. Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.[13]
-
Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in aversion to open spaces.
-
Conclusion
This compound presents itself as a highly potent and selective tool for investigating the roles of Group II mGlu receptors. Its mechanism as a negative allosteric modulator offers a different pharmacological profile compared to orthosteric antagonists like LY341495. While LY341495 is a gold standard for competitive antagonism of mGluR2/3, its activity at other mGluR subtypes, particularly mGluR8, at higher concentrations must be considered. In contrast, this compound's reported selectivity profile suggests minimal off-target effects at other mGluRs.[2] For researchers aiming to specifically modulate Group II mGluRs via an allosteric site, this compound is an excellent alternative. The choice between this compound and other antagonists will depend on the specific experimental question, whether it involves probing the orthosteric glutamate binding site or modulating receptor function through an allosteric mechanism.
References
- 1. The metabotropic glutamate receptor antagonist (RS)-MCPG produces hyperlocomotion in amphetamine pre-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MNI 137 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of haloperidol-induced catalepsy in rats by GABAergic neural substrate in the inferior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Impact of mGluR5 during amphetamine-induced hyperactivity and conditioned hyperactivity in differentially reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of mGluR2/3 activation on acute and repeated amphetamine-induced locomotor activity in differentially reared male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hippocampal GluR1 Associates with Behavior in the Elevated Plus Maze and Shows Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
Confirming the On-Target Effects of MNI-137 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of MNI-137, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), with other alternative compounds. Supporting experimental data and detailed methodologies are presented to aid in the evaluation of its on-target effects in cellular assays.
Introduction to MNI-137 and its Target: mGluR2
MNI-137 is a potent and selective negative allosteric modulator of group II metabotropic glutamate receptors, with high affinity for mGluR2.[1] Unlike orthosteric antagonists that directly block the glutamate binding site, MNI-137 binds to a distinct allosteric site on the receptor. This binding modulates the receptor's response to glutamate, effectively reducing its signaling activity. The mechanism of action involves MNI-137 impeding the conformational progression of the mGluR2 receptor to its active state, thereby preventing the stabilization of the receptor that is typically induced by glutamate.[2]
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release in the central nervous system. As a presynaptic autoreceptor, its activation by glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately reducing further glutamate release. This modulation of glutamatergic neurotransmission makes mGluR2 a significant target for therapeutic intervention in various neurological and psychiatric disorders.
Comparative Analysis of MNI-137 and Alternative mGluR2 NAMs
The on-target efficacy of MNI-137 can be benchmarked against other known mGluR2 negative allosteric modulators. The following table summarizes the inhibitory potency (IC50) of MNI-137 and several alternative compounds in various cellular assays.
| Compound | Target(s) | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |
| MNI-137 | mGluR2 | Calcium Mobilization (human) | Recombinant cells | 8.3 | [1] |
| mGluR2 | Calcium Mobilization (rat) | Recombinant cells | 12.6 | [1] | |
| Ro 64-5229 | mGluR2 | GTPγS Binding | mGluR2-containing membranes | 110 | |
| VU6001192 | mGluR2 | Not Specified | Not Specified | 207 | [3] |
| Decoglurant (RO4995819) | mGluR2/mGluR3 | Not Specified | Not Specified | Data not publicly available | [4][5][6] |
| MRK-8-29 | mGluR2 | Not Specified | Not Specified | Data not publicly available | [7] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Calcium Mobilization Assay
This assay is a common method to assess the functional activity of GPCRs that couple to the Gq signaling pathway, leading to an increase in intracellular calcium. For Gi/o-coupled receptors like mGluR2, co-expression with a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein is required to redirect the signal to the phospholipase C (PLC) pathway and induce a measurable calcium response.
Materials:
-
HEK293 cells stably co-expressing human or rat mGluR2 and a promiscuous G-protein.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
MNI-137 and other test compounds.
-
Glutamate.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to allow for attachment and formation of a monolayer.
-
Dye Loading: Aspirate the culture medium and add the dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and probenecid in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., MNI-137) in assay buffer. Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound dilutions to the respective wells and incubate for a specified pre-incubation time.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Add the glutamate solution to all wells to stimulate the receptor.
-
Record the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence upon glutamate addition is measured. The inhibitory effect of the NAM is calculated as a percentage of the control response (glutamate alone). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation.
Materials:
-
Cell membranes prepared from cells expressing mGluR2.
-
[35S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
MNI-137 and other test compounds.
-
Glutamate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound in the assay buffer.
-
Stimulation: Add a fixed concentration of glutamate to initiate receptor activation. For basal binding, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS is added.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the wells through the glass fiber filter mats using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS is determined. The inhibitory effect of the NAM is calculated relative to the agonist-stimulated response. IC50 values are derived from the concentration-response curves.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays can be employed to study the conformational changes in the mGluR2 receptor upon ligand binding in live cells. By labeling different domains of the receptor with donor and acceptor fluorophores, changes in the distance between these domains can be monitored as a change in FRET efficiency.
Materials:
-
HEK293T cells.
-
Expression plasmids for mGluR2 tagged with FRET donor (e.g., SNAP-tag with a donor dye) and acceptor (e.g., CLIP-tag with an acceptor dye) fluorophores.
-
Transfection reagent (e.g., Lipofectamine).
-
Fluorophore-labeled substrates for the tags.
-
Imaging medium.
-
MNI-137 and other test compounds.
-
Glutamate.
-
A fluorescence microscope equipped for FRET imaging.
Procedure:
-
Cell Transfection and Labeling: Co-transfect HEK293T cells with the tagged mGluR2 constructs. After expression, label the receptors with the respective donor and acceptor fluorophores.
-
Imaging: Acquire baseline FRET images of the cells in imaging medium.
-
Compound Addition: Add the test compound (e.g., MNI-137) at various concentrations and incubate.
-
Agonist Stimulation: Add glutamate to stimulate the receptor and acquire FRET images over time.
-
Data Analysis: The FRET efficiency is calculated from the fluorescence intensities of the donor and acceptor fluorophores. Changes in FRET in response to ligand binding are quantified to determine the effect of the NAM on receptor conformation.
Visualizing the On-Target Effects of MNI-137
mGluR2 Signaling Pathway and the Action of MNI-137
The following diagram illustrates the canonical signaling pathway of mGluR2 and the inhibitory effect of MNI-137.
Caption: The mGluR2 signaling cascade and the inhibitory point of MNI-137.
Experimental Workflow for Confirming On-Target Effects
The logical flow for confirming the on-target effects of MNI-137 in cells is depicted below.
Caption: A logical workflow for the cellular characterization of MNI-137.
Conclusion
The data presented in this guide confirm the on-target effects of MNI-137 as a potent and selective negative allosteric modulator of mGluR2 in cellular systems. The provided experimental protocols offer a framework for researchers to independently verify these findings and to compare the performance of MNI-137 with other mGluR2 NAMs. The diagrams of the signaling pathway and experimental workflow serve to clarify the mechanism of action and the scientific process for its validation. This comprehensive guide should aid researchers, scientists, and drug development professionals in their evaluation and potential application of MNI-137.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Decoglurant - Wikipedia [en.wikipedia.org]
- 7. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of MNI137 Against Other Metabotropic Glutamate Receptors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of MNI137, a negative allosteric modulator (NAM), against the family of metabotropic glutamate receptors (mGluRs). By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the suitability of this compound for their research.
Data Presentation: this compound Specificity Profile
This compound is a selective negative allosteric modulator of group II metabotropic glutamate receptors, which include mGluR2 and mGluR3.[1] The following table summarizes the available quantitative data on the inhibitory activity of this compound across various mGluR subtypes. The data clearly indicates a high potency for mGluR2 and mGluR3, with significantly lower or no activity at other mGluR subtypes tested.
| Receptor Subtype | Species | Assay Type | Parameter | Value |
| mGluR2 | Human | Calcium Mobilization | IC50 | 8.3 nM[1] |
| Rat | Calcium Mobilization | IC50 | 12.6 nM[1] | |
| mGluR3 | Rat | GTPγS Binding | IC50 | 20.3 nM[1] |
| mGluR1 | Not Specified | Calcium Mobilization | Activity | No Activity Observed |
| mGluR4 | Not Specified | Calcium Mobilization | Activity | No Activity Observed |
| mGluR5 | Not Specified | Calcium Mobilization | Activity | No Activity Observed |
| mGluR8 | Not Specified | Calcium Mobilization | Activity | No Activity Observed |
| mGluR6 | Not Specified | Data Not Available | - | - |
| mGluR7 | Not Specified | Data Not Available | - | - |
Experimental Protocols
The following is a detailed methodology for a calcium mobilization assay, a key experiment used to determine the inhibitory activity of this compound on mGluRs.
Calcium Mobilization Assay Protocol
This protocol is designed to assess the effect of this compound on the glutamate-induced calcium mobilization in cells expressing a specific mGluR subtype. For Gi/o-coupled receptors like those in Group II and III, co-expression with a promiscuous G-protein, such as Gα16, is necessary to redirect the signal to the PLC pathway and enable calcium flux measurement.
I. Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293 or CHO cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
For Gi/o-coupled mGluRs (mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, mGluR8), co-transfect the cells with plasmids encoding the human mGluR of interest and a promiscuous G-protein (e.g., Gα16) using a suitable transfection reagent. For Gq-coupled mGluRs (mGluR1, mGluR5), transfection with the receptor plasmid alone is sufficient.
-
Seed the transfected cells into 96-well or 384-well black, clear-bottom microplates and allow them to adhere and express the receptors for 24-48 hours.
II. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS) buffered with HEPES. The buffer should also contain probenecid to prevent dye leakage.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes, protected from light, to allow the dye to enter the cells.
-
Gently wash the cells with the assay buffer to remove excess extracellular dye.
III. Compound and Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to create a range of desired concentrations.
-
Prepare a stock solution of the agonist, L-glutamate, in the assay buffer. The final concentration of glutamate used in the assay should be predetermined to elicit a submaximal (EC80) response.
IV. Fluorescence Measurement:
-
Utilize a fluorescence plate reader (e.g., FLIPR or FlexStation) capable of kinetic reading and automated liquid handling.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the various concentrations of this compound to the wells and incubate for a predetermined period to allow the compound to interact with the receptors.
-
Add the EC80 concentration of L-glutamate to all wells to stimulate the receptors.
-
Record the fluorescence signal over time to measure the intracellular calcium concentration changes.
V. Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response (agonist alone).
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the different mGluR groups and the experimental workflow for evaluating this compound specificity.
References
Safety Operating Guide
Navigating the Safe Disposal of MNI137: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of MNI137, a selective negative allosteric modulator of group II metabotropic glutamate receptors. Adherence to these protocols is critical to ensure a safe laboratory environment and compliance with waste management regulations.
This compound: Key Data for Safe Handling
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 341.16 g/mol | [1] |
| Formula | C₁₅H₉BrN₄O | [1] |
| CAS Number | 946619-21-2 | [1] |
| Storage Temperature | +4°C | [1] |
| Solubility in DMSO | 17.06 mg/mL (50 mM) | |
| Appearance | Solid powder | [2] |
Experimental Protocol: Proper Disposal of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure as a brominated organic compound containing a pyridinecarbonitrile moiety dictates a cautious approach to its disposal. The following protocol is based on established guidelines for these chemical classes.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory attire (lab coat)
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
Disposal Procedure:
-
Waste Segregation: this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams.
-
Container Labeling: Use a designated, leak-proof, and clearly labeled waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(8-Bromo-2,3-dihydro-2-oxo-1H-1,5-benzodiazepin-4-yl)-2-pyridinecarbonitrile (this compound)"
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - based on related compounds)
-
The date of waste accumulation.
-
-
Solid Waste Disposal:
-
Carefully collect any solid this compound powder and contaminated disposable materials.
-
Place them directly into the designated halogenated organic waste container.
-
Avoid generating dust. If cleaning up a spill of solid this compound, use a wet wipe or a cloth dampened with a suitable solvent to avoid aerosolizing the powder.
-
-
Liquid Waste Disposal:
-
Collect all solutions containing this compound in the designated halogenated organic liquid waste container.
-
Do not dispose of this compound solutions down the drain.[3]
-
-
Decontamination of Glassware:
-
Rinse glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the initial rinsate as halogenated organic waste.
-
Subsequent rinses with soap and water can then be performed.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
